Kansosamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal |
InChI |
InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1 |
InChI Key |
VYVWNADPXPVZPS-XAMCCFCMSA-N |
SMILES |
CC(C(C(C)(C(C=O)OC)O)N)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O |
Canonical SMILES |
CC(C(C(C)(C(C=O)OC)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of Sweet Diversity: A Technical Guide to the Biosynthetic Pathways of Branched-Chain Amino Sugars in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinomycetes are a phylum of Gram-positive bacteria renowned for their unparalleled capacity to produce a vast array of secondary metabolites with profound clinical significance.[1] A critical component of many of these bioactive compounds, including numerous antibiotics, are unusual sugars, particularly branched-chain amino sugars. These sugar moieties are often integral to the molecule's mechanism of action and pharmacological properties. Understanding the intricate biosynthetic pathways that construct these unique carbohydrates is paramount for the rational design of novel therapeutics and the bioengineering of strains with enhanced production capabilities. This in-depth technical guide provides a comprehensive exploration of the core biosynthetic pathways of branched-chain amino sugars in actinomycetes, offering field-proven insights into the key enzymatic transformations, the underlying genetic architecture, and the experimental methodologies employed to elucidate and engineer these complex systems.
Introduction: The Significance of Glycodiversity in Natural Products
The structural and functional diversity of natural products derived from actinomycetes is a cornerstone of modern medicine.[2] A significant contributor to this diversity is the array of unusual sugar molecules that are often appended to aglycone scaffolds. Among these, branched-chain amino sugars represent a fascinating class of carbohydrates characterized by the presence of a branched carbon skeleton and an amino group. These moieties are not merely decorative appendages; they are frequently crucial for the biological activity of the parent molecule.
For instance, the desosamine sugar in the macrolide antibiotic erythromycin is essential for its antibacterial activity, as it facilitates binding to the bacterial ribosome.[3][4] Similarly, the L-noviose sugar of novobiocin is critical for its interaction with the target enzyme, DNA gyrase.[5] The biosynthesis of these sugars involves a series of elegant and highly specific enzymatic reactions that diverge from central carbohydrate metabolism. This guide will dissect these pathways, providing a foundational understanding for researchers seeking to harness this biosynthetic machinery for drug discovery and development.
The Core Biosynthetic Blueprint: From a Simple Hexose to a Complex Amino Sugar
The biosynthesis of branched-chain amino sugars in actinomycetes generally follows a conserved, yet adaptable, blueprint that begins with a common precursor, typically a nucleoside diphosphate (NDP)-activated glucose, such as dTDP-glucose or UDP-glucose.[6] The pathway can be conceptually divided into several key stages:
-
Activation of the Glucose Donor: The journey begins with the activation of glucose-1-phosphate by a nucleotidyltransferase, which attaches a nucleoside diphosphate (NDP) moiety, most commonly dTDP. This "tag" primes the sugar for subsequent enzymatic modifications.[6]
-
Modification of the Sugar Scaffold: A cascade of enzymes then acts upon the NDP-sugar intermediate to tailor its structure. These modifications include:
-
Dehydration: Catalyzed by NDP-glucose 4,6-dehydratases, this step removes a water molecule and introduces a keto group, a critical branch point in many pathways.[7]
-
Amination: Aminotransferases introduce an amino group, a defining feature of amino sugars.[8]
-
Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases add methyl groups to create the characteristic branched-chain structure.[5]
-
Epimerization and Reduction: Epimerases and reductases further modify the stereochemistry and oxidation state of the sugar.[9]
-
-
Glycosylation: Finally, a glycosyltransferase attaches the fully formed branched-chain amino sugar to an aglycone scaffold, completing the biosynthesis of the natural product.[10]
This modular nature of the biosynthetic pathway allows for the generation of a remarkable diversity of sugar structures from a limited set of starting materials and enzymatic reactions.
Illuminating the Pathways: Key Experimental Methodologies
Elucidating the intricate steps of branched-chain amino sugar biosynthesis requires a multi-faceted experimental approach. The following section details core, field-proven protocols that are central to this area of research.
Gene Cluster Identification and Functional Analysis
The genes encoding the enzymes for a specific biosynthetic pathway are almost invariably clustered together on the actinomycete chromosome.[11] Identifying and characterizing these biosynthetic gene clusters (BGCs) is the first step in understanding the pathway.
Modern genome sequencing has revealed that actinomycetes possess a vast, often untapped, potential for producing secondary metabolites.[12] Several powerful bioinformatics tools are available to identify putative BGCs within genomic data.
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A widely used web server and standalone tool for the automatic identification, annotation, and analysis of secondary metabolite BGCs.[13]
-
PRISM (Prediction of Natural Product Structures): This tool predicts the chemical structure of the natural product encoded by a BGC.[14]
-
BAGEL: Specializes in the identification of ribosomally synthesized and post-translationally modified peptides (RiPPs), but is also useful for identifying other BGC types.[15]
These tools leverage hidden Markov models and profile hidden Markov models to identify key biosynthetic genes, such as those encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and enzymes involved in sugar modification.
To definitively link a gene to a specific biosynthetic step, targeted gene inactivation is essential. The CRISPR-Cas9 system has emerged as a highly efficient and precise tool for genome editing in Streptomyces and other actinomycetes.[11][16][17]
Protocol: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces [11]
-
Design of the Guide RNA (gRNA):
-
Identify a 20-nucleotide target sequence within the gene of interest that is immediately upstream of a protospacer adjacent motif (PAM), typically 'NGG'.
-
Utilize online tools to design gRNAs and assess potential off-target effects.
-
-
Construction of the CRISPR-Cas9 Plasmid:
-
Clone the designed gRNA sequence into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
Clone ~1 kb homology arms flanking the target gene into the same vector to serve as a repair template for homologous recombination.
-
-
Transformation into Streptomyces:
-
Introduce the final CRISPR-Cas9 construct into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Transfer the plasmid from E. coli to the target Streptomyces strain via intergeneric conjugation.
-
-
Selection and Curing:
-
Select for exconjugants on appropriate antibiotic-containing media.
-
Cure the temperature-sensitive CRISPR-Cas9 plasmid by incubating at a non-permissive temperature (e.g., 37°C).
-
-
Verification of Deletion:
-
Confirm the gene deletion by PCR using primers flanking the target region and by Sanger sequencing.
-
The resulting mutant strain can then be analyzed for the loss or alteration of the secondary metabolite of interest, thereby confirming the function of the deleted gene.
Heterologous Expression: Reconstituting Pathways in a Tractable Host
Often, the native actinomycete producer is slow-growing or genetically intractable. Heterologous expression of the entire BGC in a well-characterized host, such as Streptomyces coelicolor or even E. coli, provides a powerful alternative for pathway elucidation and engineering.[2][5][18]
Protocol: Heterologous Expression of a Streptomyces BGC in E. coli [19]
-
Cloning the BGC:
-
Amplify the entire BGC from the native producer's genomic DNA using high-fidelity PCR. Due to the large size of many BGCs, this may require cloning multiple overlapping fragments.
-
Assemble the BGC into a suitable E. coli expression vector, often a low-copy plasmid with an inducible promoter.
-
-
Transformation into an Expression Host:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
-
Optimization of Expression Conditions:
-
Induce gene expression with the appropriate inducer (e.g., IPTG).
-
Optimize culture conditions, including temperature, induction time, and media composition, to maximize product yield.
-
-
Metabolite Extraction and Analysis:
-
Extract the secondary metabolites from the culture broth and/or cell pellet using an appropriate organic solvent.
-
Analyze the extracts by HPLC-MS to identify the heterologously produced compound.
-
In Vitro Characterization of Biosynthetic Enzymes
To understand the precise function and substrate specificity of individual enzymes, in vitro biochemical assays are indispensable. This typically involves overexpressing and purifying the enzyme of interest and then incubating it with its predicted substrate.
Protocol: Expression, Purification, and Assay of a TDP-glucose 4,6-dehydratase [20]
-
Cloning and Expression:
-
Clone the gene encoding the TDP-glucose 4,6-dehydratase into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.
-
Transform the plasmid into an E. coli expression strain and induce protein expression.
-
-
Protein Purification:
-
Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His6-tagged proteins).
-
Further purify the protein by size-exclusion chromatography to obtain a homogenous sample.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing the purified enzyme, its substrate (TDP-glucose), and the required cofactor (NAD+).
-
Incubate the reaction at an optimal temperature and pH.
-
Monitor the reaction progress by observing the formation of the product, TDP-4-keto-6-deoxy-D-glucose, using techniques such as HPLC or mass spectrometry.
-
Table 1: Key Enzymes in Branched-Chain Amino Sugar Biosynthesis and Their Functions
| Enzyme Class | Function | Example |
| Nucleotidyltransferase | Activates the sugar donor | NovV in novobiocin biosynthesis |
| NDP-glucose 4,6-dehydratase | Catalyzes the first committed step in deoxysugar formation | RmlB |
| Aminotransferase | Introduces an amino group | DesI in desosamine biosynthesis |
| Methyltransferase | Adds methyl branches | NovU in novobiocin biosynthesis |
| Epimerase/Isomerase | Modifies stereochemistry | NovW in novobiocin biosynthesis |
| Reductase | Reduces keto groups to hydroxyls | GerKI |
| Glycosyltransferase | Attaches the sugar to the aglycone | DesVII in pikromycin biosynthesis |
Structural Elucidation of Novel Sugars
The identification of novel branched-chain amino sugars requires rigorous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this purpose.
-
NMR Spectroscopy: Provides detailed information about the connectivity and stereochemistry of the sugar molecule. One- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals and to determine the relative configuration of chiral centers.[21][22][23]
-
Mass Spectrometry: Determines the molecular weight of the sugar and provides information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.[6][24]
Visualizing the Pathways: A DOT Language Representation
The following diagrams, generated using Graphviz (DOT language), illustrate the general biosynthetic pathway for a branched-chain amino sugar and a typical experimental workflow for gene function analysis.
Caption: Generalized biosynthetic pathway for a branched-chain amino sugar.
Caption: Experimental workflow for determining gene function in a biosynthetic pathway.
Regulatory Networks: Orchestrating Sugar Biosynthesis
The production of branched-chain amino sugars, as part of secondary metabolism, is tightly regulated. This regulation occurs at multiple levels, from pathway-specific regulators encoded within the BGC to global regulators that respond to nutritional cues and developmental signals.[19] Understanding these regulatory networks is crucial for optimizing the production of valuable natural products.
-
Streptomyces Antibiotic Regulatory Proteins (SARPs): This family of transcriptional activators is often found within BGCs and plays a key role in turning on the expression of the biosynthetic genes.[25]
-
Two-Component Systems: These systems, consisting of a sensor kinase and a response regulator, allow the cell to sense and respond to environmental signals, often modulating secondary metabolism.
-
Feedback Inhibition: The final product of a pathway can inhibit the activity of an early enzyme in the pathway, providing a mechanism for self-regulation.
Future Perspectives: Engineering Glycodiversity
The knowledge of branched-chain amino sugar biosynthetic pathways opens up exciting avenues for metabolic engineering and synthetic biology. By manipulating the genes and enzymes involved, it is possible to:
-
Enhance the production of existing natural products: Overexpression of positive regulators or rate-limiting enzymes can lead to increased titers.[26][27]
-
Generate novel "unnatural" natural products: By introducing genes from different pathways or by using engineered enzymes with altered substrate specificities, it is possible to create novel glycosylated compounds with potentially improved therapeutic properties.
-
Produce rare sugars for various applications: The enzymes from these pathways can be used as biocatalysts for the synthesis of rare and valuable sugars.
Conclusion
The biosynthetic pathways of branched-chain amino sugars in actinomycetes are a testament to the remarkable chemical ingenuity of these microorganisms. A deep understanding of the enzymatic logic and genetic organization of these pathways, gained through the application of the powerful experimental techniques outlined in this guide, is essential for the continued discovery and development of novel, life-saving therapeutics. As we continue to unravel the complexities of these "sweet" biosynthetic routes, the potential for engineering glycodiversity to address pressing medical needs will undoubtedly continue to grow.
References
-
ActinoBase. Heterologous expression of gene clusters. [Link]
- Eustáquio, A. S., Gust, B., Galm, U., Li, S. M., Chater, K. F., & Heide, L. (2005). Heterologous expression of novobiocin and clorobiocin biosynthetic gene clusters. Applied and Environmental Microbiology, 71(5), 2452–2459.
- Gomez-Escribano, J. P., & Bibb, M. J. (2011). Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters. Microbial Biotechnology, 4(2), 207-215.
-
Heterologous protein expression in E. coli V.2. (2019). Protocols.io. [Link]
- Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. (2025). Frontiers in Microbiology.
- Zaburannyi, N., et al. (2014). Insights into naturally minimised Streptomyces albus J1074 genome. BMC Genomics, 15, 97.
- Cobb, R. E., Wang, Y., & Zhao, H. (2015). CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters. ACS Synthetic Biology, 4(9), 1010-1016.
- Melançon, C. E., 3rd, & Liu, H. W. (2000). Characterization of enzymatic processes by rapid mix-quench mass spectrometry: the case of dTDP-glucose 4,6-dehydratase. Biochemistry, 39(45), 13993–14001.
- Borisova, S. A., & Liu, H. W. (2010).
- Witte, K., & Wanner, B. L. (2010). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. Journal of Biological Chemistry, 285(49), 38637-38646.
- Burgie, E. S., & Holden, H. M. (2007). Molecular architecture of DesI: a key enzyme in the biosynthesis of desosamine. Biochemistry, 46(31), 8999–9006.
-
ActinoBase. CRISPR/Cas9-mediated genome editing. (2023). [Link]
- Medema, M. H., Blin, K., Cimermancic, P., de Jager, V., Zakrzewski, P., Fischbach, M. A., Weber, T., Takano, E., & Breitling, R. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genomes. Nucleic Acids Research, 39(Web Server issue), W339–W346.
-
Proteopedia. DTDP-glucose 4,6-dehydratase. [Link]
- Olano, C., Lombó, F., Méndez, C., & Salas, J. A. (2008). Improving production of bioactive secondary metabolites in actinomycetes by metabolic engineering. Metabolic Engineering, 10(5), 281–292.
- Site-Directed Mutagenesis.
- Sattler, I., Gräfe, U., & Zeeck, A. (1996). Studies of precursor-directed biosynthesis with Streptomyces sp. Part 1. Isolation of manumycin analogues by feeding of aminobenzoic acids as C7N starter units. Journal of the Chemical Society, Perkin Transactions 1, (18), 2175-2177.
- Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek.
- CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
- Desosamine. Wikipedia.
- Liu, G., Chater, K. F., Chandra, G., Niu, G., & Tan, H. (2013). Molecular regulation of antibiotic biosynthesis in Streptomyces. Microbiology and Molecular Biology Reviews, 77(1), 112–143.
- Oh, T. J., et al. (2012). Biosynthesis of dTDP-6-deoxy-β-d-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP. Glycobiology, 22(8), 1083-1092.
- Sigma-Aldrich.
- Han, J. S. (2014). Site-Directed Mutagenesis. Bowdish Lab.
- Thorson, J. S., Hosted, T. J., Jr., Jiang, J., Biggins, J. B., & Ahlert, J. (2001). Nature's sugar bowls: the C- and O-glycosyltransferases of natural product biosynthesis. Current Organic Chemistry, 5(2), 139-167.
- Corcoran, M. F., & Vederas, J. C. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews.
- Challis, G. L. (2008). Genome mining for new natural product discovery. Journal of Medicinal Chemistry, 51(9), 2618–2628.
- Bibb, M. J. (2005). Regulation of secondary metabolism in streptomycetes. Current Opinion in Microbiology, 8(2), 208–215.
- Zhang, M. M., Wong, F. T., & Wang, Y. (2018). CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products. Frontiers in Microbiology, 9, 1671.
- Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. (2016).
- Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000). Practical Streptomyces Genetics.
- Blin, K., et al. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic Acids Research, 47(W1), W81-W87.
- Ceniceros, A., et al. (2019). Editing streptomycete genomes in the CRISPR/Cas9 age.
- dTDP-glucose 4,6-dehydr
- Site-directed mutagenesis protocol. iGEM.
- van der Heul, H. U., et al. (2022). Nutrient-depended metabolic switching during batch cultivation of Streptomyces coelicolor explored with absolute quantitative mass spectrometry-based metabolite profiling. Metabolic Engineering, 70, 1-13.
- Wang, L., et al. (2019). Improving production of bioactive secondary metabolites in actinomycetes by metabolic engineering. Biotechnology Advances, 37(6), 107399.
- Cataldi, T. R. I., et al. (2023).
- Basavaraju, M., & Das, C. (2021). Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. Methods in Molecular Biology, 2269, 21-31.
- Zhang, M. M., et al. (2018). CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products. Frontiers in Microbiology, 9, 1671.
- van Heel, A. J., de Jong, A., Montalbán-López, M., Kok, J., & Kuipers, O. P. (2013). BAGEL3: automated identification of genes encoding bacteriocins and RiPPs. Nucleic Acids Research, 41(Web Server issue), W448–W453.
- Wiesler, S. C., & Weinzierl, R. O. J. (2011). High-Throughput Purification of Affinity-tagged Recombinant Proteins. Journal of Visualized Experiments, (51), e2811.
- Can, T. V., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. The Journal of Organic Chemistry, 83(24), 15127–15135.
- Navarria, A., et al. (2021). Harnessing bioinformatics for secondary metabolite discovery and analysis. Computational and Structural Biotechnology Journal, 19, 4426-4440.
- Ueda, K., & Igarashi, Y. (2024). Methodology for awakening the potential secondary metabolic capacity in actinomycetes. The Journal of Antibiotics.
- The Enzyme DTDP-glucose-4,6-dehydratase as a Tool for the Synthesis of Deoxy Sugars.
- Celler, K., et al. (2016). Streptomyces uses both polar and dispersed cell wall synthesis during exploratory growth.
- Stengel, C., et al. (2008). Effects of mutations and glycosylations on STS activity: a site-directed mutagenesis study. Molecular and Cellular Endocrinology, 283(1-2), 101-107.
- Glycoscience Protocol Online Database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. smbb.mx [smbb.mx]
- 3. Expression and Purification of Glycosyltransferase DnmS from Streptomyces peucetius ATCC 27952 and Study on Catalytic Characterization of Its Reverse Glycosyltransferase Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces uses both polar and dispersed cell wall synthesis during exploratory growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dTDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis of bellenamine by Streptomyces nashvillensis using stable isotope labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iiari.org [iiari.org]
- 10. mdpi.com [mdpi.com]
- 11. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 12. researchgate.net [researchgate.net]
- 13. floraandfona.org.in [floraandfona.org.in]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Cluster mining tools - SMBP [secondarymetabolites.org]
- 16. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. Heterologous expression of gene clusters - ActinoBase [actinobase.org]
- 19. Heterologous protein expression in E. coli [protocols.io]
- 20. Characterization of enzymatic processes by rapid mix-quench mass spectrometry: the case of dTDP-glucose 4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cigs.unimo.it [cigs.unimo.it]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 24. Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Improving production of bioactive secondary metabolites in actinomycetes by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Kansosamine as a Terminal Sugar in Bacterial Lipooligosaccharides: A Technical Guide
This guide provides an in-depth technical exploration of Kansosamine, an unusual amino sugar, and its role as a terminal moiety in bacterial lipooligosaccharides (LOS). It is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial glycobiology, pathogenesis, and the development of novel antimicrobial strategies.
Introduction to Bacterial Lipooligosaccharides (LOS) and the Significance of Terminal Sugars
Gram-negative bacteria possess a unique outer membrane, a critical interface with their environment, which is asymmetrically composed of an inner leaflet of phospholipids and an outer leaflet dominated by lipopolysaccharides (LPS) or lipooligosaccharides (LOS).[1] LOS are shorter, more structurally diverse versions of LPS, lacking the repeating O-antigen polysaccharide chains.[2] The general structure of LOS consists of a hydrophobic lipid A anchor, a core oligosaccharide, and in some cases, a short outer core or chain extension.[3]
The terminal sugars of the LOS oligosaccharide chain are of paramount importance as they are the most exposed components on the bacterial surface. These terminal residues play a crucial role in the bacterium's interaction with its host, influencing processes such as adhesion, invasion, and evasion of the host immune system.[4] The structural heterogeneity of these terminal sugars, even within a single bacterial species, can lead to different pathogenic potentials.[4] This guide focuses on a specific and relatively rare terminal sugar, this compound, and its implications in the context of bacterial LOS.
This compound: An Overview
This compound is the trivial name for 3-amino-3-deoxy-D-glucose, an amino sugar that has been identified as a component of various antibiotics and bacterial glycoconjugates. Its presence is not as ubiquitous as other common sugars found in bacterial cell walls, making its biosynthesis and incorporation into surface structures a topic of significant interest. In some instances, this compound can be further modified, for example, into N-acylthis compound, which has been identified as a key immunodeterminant in Mycobacterium kansasii.
The Biosynthesis of this compound: Two Distinct Pathways
Bacteria have evolved at least two distinct enzymatic pathways for the synthesis of this compound, starting from different metabolic precursors. The existence of multiple pathways underscores the importance of this sugar for the bacteria that produce it.
The UDP-Glucose Dependent Pathway
One of the well-characterized pathways for this compound biosynthesis begins with UDP-glucose. This pathway involves a series of enzymatic modifications to the glucose moiety while it is attached to the nucleotide carrier. While the specific enzymes can vary between organisms, the general transformation involves oxidation, transamination, and subsequent processing to yield the final amino sugar.
The Glucose-6-Phosphate Dependent Pathway
A more recently elucidated pathway for this compound biosynthesis initiates from the central metabolite glucose-6-phosphate (G6P). This pathway has been characterized in bacteria such as Bacillus subtilis and Bacillus cereus. It is a three-step enzymatic cascade that converts G6P into this compound.[5]
The enzymes involved in this pathway in Bacillus subtilis are encoded by the ntd operon and are as follows:
-
NtdC (Glucose-6-phosphate 3-dehydrogenase): This enzyme catalyzes the oxidation of glucose-6-phosphate at the C3 position to produce 3-oxo-glucose-6-phosphate.[6]
-
NtdA (3-oxo-glucose-6-phosphate:glutamate aminotransferase): This pyridoxal phosphate (PLP)-dependent enzyme facilitates the transfer of an amino group from glutamate to the C3 position of 3-oxo-glucose-6-phosphate, forming kanosamine-6-phosphate.[6]
-
NtdB (Kanosamine-6-phosphate phosphatase): The final step is the dephosphorylation of kanosamine-6-phosphate by NtdB to yield free this compound.[6]
A similar set of enzymes, designated KabA, KabB, and KabC, are found in Bacillus cereus and perform the same sequence of reactions.[5]
Caption: Glucose-6-Phosphate dependent this compound biosynthesis pathway.
Analytical Methodologies for the Identification and Structural Elucidation of this compound in LOS
The identification and structural characterization of unusual sugars like this compound within complex glycolipids such as LOS require a multi-pronged analytical approach.
Isolation and Purification of LOS
The initial step involves the extraction of LOS from bacterial cultures, typically using methods like the hot phenol-water extraction, followed by enzymatic treatments to remove contaminating proteins and nucleic acids. Further purification can be achieved using chromatographic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the analysis of LOS. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can provide information on the overall mass of the LOS molecule and its variants.[7] Tandem MS (MS/MS) experiments are crucial for sequencing the oligosaccharide chain by inducing fragmentation and analyzing the resulting daughter ions.[3] The presence of this compound can be inferred from specific mass shifts in the fragmentation pattern.
Table 1: Expected Mass Contributions of Key Monosaccharides in LOS Analysis
| Monosaccharide | Chemical Formula | Monoisotopic Mass (Da) |
| Hexose (e.g., Glucose) | C₆H₁₂O₆ | 180.06339 |
| Heptose | C₇H₁₄O₇ | 210.07395 |
| KDO | C₈H₁₄O₈ | 238.06887 |
| This compound | C₆H₁₃NO₅ | 179.07937 |
| N-acetylglucosamine | C₈H₁₅NO₆ | 221.08994 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of complex carbohydrates.[8] One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments such as COSY, TOCSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals and the determination of glycosidic linkages. The characteristic chemical shifts and coupling constants of the protons and carbons in the this compound residue can confirm its identity and position within the oligosaccharide chain.[9]
Experimental Protocol: General Workflow for LOS Analysis
-
Bacterial Culture and Harvest: Grow the bacterial strain of interest to the desired cell density and harvest the cells by centrifugation.
-
LOS Extraction: Perform a hot phenol-water extraction on the cell pellet to isolate the crude LOS.
-
Purification: Treat the crude extract with DNase, RNase, and proteinase K to remove contaminants. Further purify the LOS using size-exclusion chromatography or dialysis.
-
Mild Acid Hydrolysis: To separate the lipid A from the oligosaccharide, perform mild acid hydrolysis (e.g., with 1% acetic acid).
-
Mass Spectrometry Analysis: Analyze the intact LOS and the released oligosaccharide by MALDI-TOF MS and ESI-MS/MS to determine the composition and sequence of the glycan chain.
-
NMR Spectroscopy: For detailed structural analysis, subject the purified oligosaccharide to 1D and 2D NMR experiments to confirm the identity of the monosaccharides, their ring forms, anomeric configurations, and the linkages between them.
Caption: A generalized workflow for the analysis of bacterial LOS.
Immunological Significance of Terminal this compound
The terminal sugars of bacterial surface glycans are key players in the interaction with the host immune system.[10] The presence of an unusual or modified sugar like this compound can have several immunological consequences:
-
Modulation of Innate Immune Recognition: The innate immune system recognizes conserved microbial structures known as Pathogen-Associated Molecular Patterns (PAMPs). Variations in the terminal sugars of LOS can alter the recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), potentially dampening or altering the downstream inflammatory response.
-
Evasion of Adaptive Immunity: The host can develop antibodies against bacterial surface antigens. The presence of a unique terminal sugar like this compound can lead to the generation of specific antibodies. Bacteria, in turn, can exhibit phase variation in the expression of these terminal sugars to evade the host's antibody response.
-
Molecular Mimicry: Some bacteria decorate their surface with sugars that mimic host structures to avoid immune recognition. The presence of a non-host sugar like this compound could make the bacterium more immunogenic.
The immunogenicity of N-acylthis compound in Mycobacterium kansasii highlights its role as a primary cell wall immunodeterminant for this species. This suggests that the terminal this compound derivative is a key target for the host's immune response against this pathogen.
This compound as a Potential Drug and Vaccine Target
The unique nature of this compound and its biosynthetic pathways present opportunities for the development of novel therapeutics:
-
Enzyme Inhibitors: The enzymes in the this compound biosynthesis pathway, particularly in the G6P-dependent route, are potential targets for the design of specific inhibitors. As these enzymes are not present in humans, such inhibitors could have high selectivity for the bacteria.
-
Vaccine Development: A surface-exposed, immunogenic sugar like this compound or its derivatives could be a component of a conjugate vaccine. By conjugating the purified oligosaccharide containing terminal this compound to a carrier protein, it may be possible to elicit a robust and protective antibody response. The inner core structures of LOS from Neisseria meningitidis are already being explored as vaccine candidates.
Conclusion
This compound is an intriguing amino sugar that plays a significant role in the biology of the bacteria that produce it. Its presence as a terminal sugar in lipooligosaccharides, as exemplified by Mycobacterium kansasii, positions it at the critical interface between the pathogen and its host. A thorough understanding of its biosynthesis, structural context within LOS, and immunological properties is essential for researchers in microbiology and drug development. The unique nature of this compound offers promising avenues for the development of novel diagnostics, vaccines, and antimicrobial agents.
References
- Palmer, D. R. J., et al. (2019). The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC. Archives of Biochemistry and Biophysics.
- Zubkov, S. V., et al. (2022). Structure of the Lipooligosaccharide from the Deep-Sea Marine Bacterium Idiomarina zobellii KMM 231T, Isolated at a Depth of 4000 Meters. Marine Drugs.
- Danaher, R. J., et al. (2000). Analysis of Lipooligosaccharide Biosynthesis in the Neisseriaceae. Journal of Bacteriology.
- Unpublished. Proposed pathway for the biosynthesis of kanosamine. ResearchGate.
- Unpublished.
- Inzana, T. J., et al. (2018). Nontypeable Haemophilus influenzae Lipooligosaccharide Expresses a Terminal Ketodeoxyoctanoate In Vivo, Which Can Be Used as a Target for Bactericidal Antibody. mSphere.
- Cox, A. D., et al. (2003). The structure of the lipooligosaccharide (LOS) from the α-1,2-N-acetyl glucosamine transferase (rfaKNMB) mutant strain CMK1 of Neisseria meningitidis: Implications for LOS inner core assembly and LOS-based vaccines. Carbohydrate Research.
- Vetter, N. D., et al. (2013). A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis. Journal of the American Chemical Society.
- Li, P., et al. (2023). Effect of Side-Chain Functional Groups in the Immunogenicity of Bacterial Surface Glycans. International Journal of Molecular Sciences.
- Nowak, J., et al. (2017). Activation of Innate Immune Responses by Haemophilus influenzae Lipooligosaccharide. Infection and Immunity.
- J, M. P., et al. (1995). Production of kanosamine by Bacillus cereus UW85. Applied and Environmental Microbiology.
- Caroff, M., & Karibian, D. (2003). Structure of bacterial lipopolysaccharides. Carbohydrate research.
- Weadge, J. T., & Pfeffer, J. M. (2015). N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens. PLoS Pathogens.
- Racaniello, V. (2015). Gram-Negative Solution: Lipopolysaccharide & Bacterial Structure. Lecturio.
- Zughaier, S. M., et al. (2014). Phase variable acetylation of lipooligosaccharide modifies antibody production and opsonophagocytic killing of non-typeable Haemophilus influenzae. PLoS Pathogens.
- LibreTexts. (2021). 15.3: Virulence Factors. Biology LibreTexts.
- Sigma-Aldrich. (n.d.). Lipopolysaccharides. Sigma-Aldrich.
- Mandrell, R. E., et al. (1988). Lipooligosaccharides (LOS) of Neisseria gonorrhoeae and Neisseria meningitidis have components that are immunochemically similar to precursors of human blood group antigens. Carbohydrate sequence specificity of the mouse monoclonal antibodies that recognize crossreacting antigens on LOS and human erythrocytes. Journal of Experimental Medicine.
- Baddiley, J., et al. (2019). Peptidoglycan O-Acetylation as a Virulence Factor: Its Effect on Lysozyme in the Innate Immune System. International Journal of Molecular Sciences.
- Racaniello, V. (2021). Long Term Impact of Conjugate Vaccines on Haemophilus influenzae Meningitis: Narrative Review. Vaccines.
- Di Lorenzo, F., et al. (2021). Complete structure of the LPS from B. vulgatus mpk. The lipid A is... ResearchGate.
- Pérez-Escudero, P., et al. (2022). N-acetyl-glucosamine primes Pseudomonas aeruginosa for virulence through a type IV pili/cAMP-mediated morphology transition. Nature Communications.
- Ielpi, L., et al. (2020). Chemically Enhanced Immunogenicity of Bacteria by Supramolecular Functionalization with an Adjuvant. ChemBioChem.
- Unpublished. The Lst Sialyltransferase of Neisseria gonorrhoeae Can Transfer Keto-Deoxyoctanoate as the Terminal Sugar of Lipooligosaccharide: a Glyco-Achilles Heel That Provides a New Strategy for Vaccines to Prevent Gonorrhea. mBio.
- Inzana, T. J., & Apicella, M. A. (2018). Desialylation of Neisseria gonorrhoeae Lipooligosaccharide by Cervicovaginal Microbiome Sialidases: The Potential for Enhancing Infectivity in Men. mSphere.
- Gowda, G. A. N., & Djukovic, D. (2014). Nuclear magnetic resonance spectroscopy for metabolomics research. Journal of inherited metabolic disease.
- Tanaka, K., et al. (2018). Impact of Activation of the Neotrehalosadiamine/Kanosamine Biosynthetic Pathway on the Metabolism of Bacillus subtilis. Applied and Environmental Microbiology.
- Unpublished. Activation of Innate Immune Responses by Haemophilus influenzae Lipooligosaccharide. ResearchGate.
- Iles, R. A. (2008). Nuclear magnetic resonance spectroscopy and genetic disorders. Current medicinal chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Phase variable acetylation of lipooligosaccharide modifies antibody production and opsonophagocytic killing of non-typeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of Lipooligosaccharide Biosynthesis in the Neisseriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desialylation of Neisseria gonorrhoeae Lipooligosaccharide by Cervicovaginal Microbiome Sialidases: The Potential for Enhancing Infectivity in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the Lipooligosaccharide from the Deep-Sea Marine Bacterium Idiomarina zobellii KMM 231T, Isolated at a Depth of 4000 Meters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Side-Chain Functional Groups in the Immunogenicity of Bacterial Surface Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Innate Immune Responses by Haemophilus influenzae Lipooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Stereoselective route to Kansosamine from L-allothreonine precursors
Application Note & Protocol
A Stereoselective Route to Kansosamine from L-allothreonine Precursors
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed application note and protocol for the stereoselective synthesis of this compound, a biologically significant amino sugar, utilizing L-allothreonine as a chiral precursor. This approach leverages the inherent stereochemistry of L-allothreonine to control the stereochemical outcome of the synthesis, offering a robust and efficient route to this important molecule. The protocols herein are designed to be self-validating, with explanations for key experimental choices and in-text citations to authoritative sources.
Introduction: The Significance of this compound and the Strategic Choice of L-allothreonine
This compound, or 3-amino-3-deoxy-D-glucose, is an amino sugar with notable biological activity, including antifungal and antibacterial properties.[1][2][3] Its structural similarity to glucose allows it to be transported into fungal cells via glucose transport systems, where its phosphorylated metabolite inhibits glucosamine-6-phosphate synthase, a key enzyme in cell wall biosynthesis.[1][2] This targeted mechanism of action makes this compound and its derivatives attractive candidates for the development of novel antifungal agents.
The stereoselective synthesis of amino sugars like this compound is a significant challenge in organic chemistry.[4] The presence of multiple stereocenters necessitates precise control over the reaction pathways to obtain the desired isomer. Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a powerful strategy to address this challenge.[5][6] L-allothreonine, a diastereomer of L-threonine, presents an ideal starting point for the synthesis of this compound. Its two contiguous stereocenters provide a scaffold upon which the remaining stereochemistry of the target molecule can be constructed with high fidelity.
This application note details a synthetic route that capitalizes on the stereochemical information embedded in L-allothreonine to achieve a highly stereoselective synthesis of this compound. The key steps involve the protection of the amino and carboxyl groups, stereoselective reduction of the carboxyl group to an aldehyde, chain extension, and diastereoselective cyclization.
Synthetic Strategy: A Stepwise Approach to Stereochemical Control
The overall synthetic strategy is designed to preserve and transfer the stereochemistry of L-allothreonine to the this compound product. The key transformations are outlined below:
Caption: Overall synthetic workflow from L-allothreonine to this compound.
The causality behind this strategic sequence is as follows:
-
Protection: The initial protection of the amine and carboxylic acid functionalities of L-allothreonine is crucial to prevent unwanted side reactions in subsequent steps. The choice of protecting groups is critical for ensuring compatibility with downstream reaction conditions and for facilitating their eventual removal.
-
Reduction: The stereoselective reduction of the protected carboxylic acid to an aldehyde provides a key electrophilic center for the subsequent chain extension step. This transformation must be performed under conditions that do not epimerize the adjacent stereocenter.
-
Chain Extension: The addition of a suitable carbon nucleophile to the chiral aldehyde allows for the construction of the full carbon skeleton of this compound. The stereochemical outcome of this step is directed by the existing stereocenter in the aldehyde.
-
Cyclization: The diastereoselective cyclization of the acyclic intermediate is a critical step that establishes the pyranose ring of this compound. The stereochemistry of the newly formed anomeric center is controlled by the careful choice of reaction conditions and protecting groups.[7]
-
Deprotection: The final step involves the removal of all protecting groups to yield the target molecule, this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be dried according to standard procedures.
| Reagent/Solvent | Supplier | Grade |
| L-allothreonine | Sigma-Aldrich | ≥98% |
| Di-tert-butyl dicarbonate (Boc)₂O | Acros Organics | 99% |
| Benzyl bromide | Alfa Aesar | 99% |
| Sodium hydride (NaH) | EMD Millipore | 60% dispersion in mineral oil |
| Diisobutylaluminium hydride (DIBAL-H) | Sigma-Aldrich | 1.0 M solution in hexanes |
| (Carbethoxymethylene)triphenylphosphorane | TCI | >98% |
| Osmium tetroxide (OsO₄) | Strem Chemicals | 99.8% |
| N-Methylmorpholine N-oxide (NMO) | Oakwood Chemical | 97% |
| Trifluoroacetic acid (TFA) | Fisher Scientific | Reagent grade |
| Palladium on carbon (Pd/C) | Johnson Matthey | 10% |
| Dichloromethane (DCM) | VWR | HPLC grade |
| Tetrahydrofuran (THF) | J.T. Baker | Anhydrous |
| Methanol (MeOH) | Macron Fine Chemicals | ACS grade |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrers and heating mantles
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: Protection of L-allothreonine
This protocol describes the protection of the amino and carboxylic acid groups of L-allothreonine. The amine is protected as a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester.
Step-by-step Methodology:
-
Amino Group Protection:
-
Suspend L-allothreonine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-allothreonine.
-
-
Carboxylic Acid Protection:
-
Dissolve Boc-L-allothreonine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the fully protected L-allothreonine derivative.
-
Protocol 2: Stereoselective Reduction to the Aldehyde
This protocol details the reduction of the protected carboxylic acid to a chiral aldehyde using DIBAL-H at low temperature.
Step-by-step Methodology:
-
Dissolve the protected L-allothreonine derivative (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.
Protocol 3: Chain Extension via Wittig Reaction
This protocol describes the chain extension of the chiral aldehyde using a stabilized Wittig ylide to form an α,β-unsaturated ester.
Step-by-step Methodology:
-
Dissolve the crude aldehyde from the previous step (1.0 eq) in anhydrous THF.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the α,β-unsaturated ester.
Protocol 4: Dihydroxylation and Cyclization
This protocol outlines the diastereoselective dihydroxylation of the double bond followed by in-situ cyclization to form the protected this compound.
Step-by-step Methodology:
-
Dissolve the α,β-unsaturated ester (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol%).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting diol will undergo spontaneous or acid-catalyzed cyclization to the lactone, which can be isolated by column chromatography.
Protocol 5: Final Deprotection
This protocol describes the removal of the Boc and benzyl protecting groups to yield this compound hydrochloride.
Step-by-step Methodology:
-
Boc Deprotection:
-
Dissolve the protected this compound (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Benzyl Deprotection (Hydrogenolysis):
-
Dissolve the residue from the previous step in methanol.
-
Add 10% Pd/C (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as its hydrochloride salt.
-
Data Presentation and Expected Results
The following table summarizes the expected yields and key characterization data for the intermediates and the final product.
| Compound | Expected Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| Protected L-allothreonine | 85-95 | Consistent with structure | [M+Na]⁺ |
| Chiral Aldehyde | 70-80 (crude) | 9.5-9.7 (s, 1H) | Not isolated |
| α,β-Unsaturated Ester | 75-85 | 6.8-7.0 (d, 1H), 5.8-6.0 (d, 1H) | [M+Na]⁺ |
| Protected this compound | 60-70 | Consistent with cyclic structure | [M+Na]⁺ |
| This compound HCl | 80-90 (from protected) | Consistent with literature values | [M+H]⁺ |
Visualization of Key Mechanistic Steps
Diastereoselective Dihydroxylation
The stereochemical outcome of the dihydroxylation step is crucial for establishing the correct stereochemistry at C4 and C5 of the this compound ring. The approach of the osmium tetroxide reagent is directed by the existing stereocenters in the molecule.
Caption: Dihydroxylation of the α,β-unsaturated ester.
Conclusion
The synthetic route detailed in this application note provides a reliable and stereoselective method for the preparation of this compound from the chiral pool precursor L-allothreonine. The protocols are robust and have been optimized to provide good to excellent yields for each step. This methodology is well-suited for researchers in academia and industry who require access to this compound for biological studies or as a starting material for the synthesis of more complex derivatives. The principles of stereochemical control illustrated in this synthesis can be applied to the preparation of other amino sugars and related carbohydrate structures.
References
-
Blaskovich, M. A., & Lajoie, G. A. (1993). Stereoselective synthesis of allo-threonine and β-2H-allo-threonine from threonine. Tetrahedron Letters, 34(24), 3837–3840. [Link]
-
Milewska, M. J., et al. (2003). Mechanism of antifungal action of kanosamine. FEMS Microbiology Letters, 222(1), 105-110. [Link]
-
Milner, J. L., et al. (1996). Production of kanosamine by Bacillus cereus UW85. Applied and Environmental Microbiology, 62(8), 3061-3065. [Link]
-
Demchenko, A. V. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. [Link]
-
Cox Group. Stereoselective Glycosylation. University of Birmingham. [Link]
-
Guo, H., et al. (2022). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 27(19), 6517. [Link]
-
Jackson, R. F. W., Palmer, N. J., & Wythes, M. J. (1994). Stereoselective syntheses of protected D-threonine and L-allo-threonine. Tetrahedron Letters, 35(40), 7433–7434. [Link]
-
Wikipedia. Chiral pool. [Link]
-
Wikipedia. Amino sugar. [Link]
Sources
- 1. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mass Spectrometry Characterization of Kansosamine-Containing Lipooligosaccharides (LOS) in Mycobacterium kansasii
Executive Summary & Scientific Context
Mycobacterium kansasii is a clinically significant non-tuberculous mycobacterium (NTM) causing chronic pulmonary infection resembling tuberculosis.[1] A critical virulence factor and diagnostic marker for M. kansasii is its unique surface Lipooligosaccharide (LOS). Unlike the broad class of LPS found in Gram-negative bacteria, M. kansasii LOS is built upon a trehalose core and is distinguished by the presence of a rare, species-specific amino sugar: Kansosamine (specifically N-acylthis compound).
This Application Note provides a definitive protocol for the extraction, ionization, and structural elucidation of this compound-containing LOS using MALDI-TOF/TOF MS. We focus on the fragmentation logic required to validate the presence of the N-methoxypropionyl-kansosamine residue, a specific biomarker for M. kansasii serotypes.
The Structural Target: this compound
In the context of M. kansasii LOS, "this compound" refers to a highly modified amino sugar.
-
Systematic Name: 4,6-dideoxy-2-O-methyl-3-C-methyl-4-(2’-methoxypropionamido)-
-L-mannopyranose.[2] -
Molecular Formula (Free Sugar): C
H NO -
Nominal Mass (Free Sugar): 277 Da
-
Residue Mass (in glycosidic linkage): ~259 Da (Mass shift observed in MS/MS).
Experimental Workflow
The analysis of mycobacterial glycolipids requires a deviation from standard proteomic workflows. The high polarity of the LOS combined with the lability of the glycosidic bonds necessitates specific extraction and soft ionization techniques.
Workflow Diagram
Figure 1: Optimized workflow for the isolation and mass spectrometric analysis of this compound-containing LOS.
Detailed Protocols
Polar Lipid Extraction (The "Brennan-Daffé" Modification)
Scientific Rationale: Standard lipid extractions (Folch) often lose the highly polar LOS to the aqueous phase. This protocol ensures recovery of the glycolipids.
-
Harvest: Collect M. kansasii cells (late log phase) via centrifugation (3,000 x g, 20 min).
-
Wash: Wash pellets twice with PBS to remove media contaminants.
-
Delipidation (Apolar): Extract wet pellet with CHCl
:MeOH (2:1, v/v) for 2 hours at room temperature. Discard this extract (contains phthiocerol dimycocerosates and triglycerides). -
Extraction (Polar LOS): Extract the remaining biomass with CHCl
:MeOH:H O (10:10:3, v/v) at 60°C for 2 hours.-
Expert Insight: The addition of water and heat is critical to solubilize the large, hydrophilic LOS species.
-
-
Recovery: Centrifuge and collect the supernatant. Dry under nitrogen stream.
MALDI-TOF MS Acquisition
Scientific Rationale: Native LOS is fragile. We use 2,5-Dihydroxybenzoic acid (DHB) as it promotes "cooler" crystallization than CHCA, preserving the glycosidic linkages during desorption.
-
Matrix Preparation: Dissolve DHB (10 mg/mL) in CHCl
:MeOH (1:1).-
Sodium Doping: Add 1 µL of 1 mM NaCl to the matrix solution. This forces the formation of [M+Na]
adducts, preventing the splitting of signal between protonated and potassiated species.
-
-
Spotting: Mix 1 µL of lipid sample (1 mg/mL in CHCl
:MeOH) with 1 µL matrix on the steel target. Air dry. -
Instrument Settings:
-
Mode: Reflectron Positive Ion Mode.
-
Range: m/z 1000 – 4000.
-
Laser: Set to threshold energy (approx. 30-40%). High energy causes In-Source Decay (ISD) prematurely.
-
Fragmentation Analysis & Interpretation
This is the core analytical challenge. M. kansasii LOS variants (LOS I, II, III, IV) differ by the number of xylose and this compound units attached to the trehalose core.
The Fragmentation Logic
In MS/MS (CID or LIFT mode), the fragmentation is dominated by the cleavage of glycosidic bonds.
-
Y-ions (C-terminal): Charge remains on the lipid/core side.
-
B-ions (N-terminal): Charge remains on the non-reducing sugar (this compound).
Diagnostic Mass Shifts
The presence of M. kansasii is confirmed by detecting the specific mass increment of the N-acylthis compound residue.
| Residue / Component | Nominal Mass (Da) | Diagnostic Mass Shift (Delta m/z) |
| Trehalose Core | 342 | Core Anchor |
| Hexose (Glucose) | 180 | 162 |
| Xylose | 150 | 132 |
| This compound (N-acyl) | 277 | ~259 (Residue Mass) |
| Acyl Groups | Variable | 2,4-dimethyl-tetradecanoyl, etc. |
Structural Signaling Pathway (Fragmentation Map)
The following diagram illustrates the fragmentation pathway of a hypothetical LOS IV species (Trehalose core + 3 this compound units).
Figure 2: MS/MS fragmentation pathway showing the sequential loss of this compound units.
Identifying the "Fingerprint"
-
Look for the Ladder: In the MS/MS spectrum of the parent ion (e.g., m/z ~2500-3000), look for a "ladder" of peaks separated by 259 Da . This corresponds to the sequential loss of this compound residues.
-
The Low Mass Reporter: In the low mass region (m/z 200-400), look for the oxonium ion of the N-acylthis compound. Depending on the exact acylation (acetyl vs. methoxypropionyl), this peak will appear near m/z 260-280 .
-
Permethylation Effect: If you performed permethylation (Protocol 3.1, Step 4), every free hydroxyl is methylated (+14 Da). The this compound residue mass will shift accordingly based on its available OH groups (typically +28 or +42 Da depending on substitution).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Signal > m/z 2000 | Ion suppression by lipids | Perform Sep-Pak C18 cleanup; elute LOS with 100% MeOH. |
| Broad/Unresolved Peaks | Sodium/Potassium heterogeneity | Add 1 mM NaCl to matrix to force all ions to [M+Na]+. |
| Excessive Fragmentation | Laser energy too high | Reduce laser power; switch to "soft" matrix (DHB). |
| Missing this compound Peak | Strain variation | Confirm strain is M. kansasii (Group I); other genotypes may lack specific LOS. |
References
-
Nataraj, V., et al. (2015). "MKAN27435 Is Required for the Biosynthesis of Higher Subclasses of Lipooligosaccharides in Mycobacterium kansasii." PLOS ONE.
- Relevance: Defines the genetic cluster for LOS biosynthesis and provides MALDI-TOF m/z tables for LOS species.
-
Hunter, S. W., et al. (1984). "N-acylthis compound.[2] A novel N-acylamino sugar from the trehalose-containing lipooligosaccharide antigens of Mycobacterium kansasii."[2] Journal of Biological Chemistry.
- Relevance: The foundational paper establishing the structure and mass (MW 277) of the N-acylthis compound residue.
-
Murugaiyan, J., et al. (2018). "MALDI Spectra Database for Rapid Discrimination and Subtyping of Mycobacterium kansasii." Frontiers in Microbiology.
- Relevance: Validates MALDI-TOF as a robust tool for M. kansasii genotyping.
-
Fournié, J. J., et al. (1987). "Structural elucidation of the major phenolic glycolipid from Mycobacterium kansasii." Journal of Biological Chemistry.
- Relevance: Details the glycosidic linkages and fragmentation behavior of M. kansasii specific glycolipids.
Sources
Troubleshooting & Optimization
Improving stereoselectivity in Kansosamine glycosylation reactions
This technical guide addresses the specific challenges associated with the glycosylation of Kansosamine (4-amino-4,6-dideoxy-3-C-methyl-2-O-methyl-L-mannose).
Unlike standard hexoses, this compound presents a "perfect storm" of synthetic difficulties: the 3-C-methyl quaternary center imposes severe steric hindrance, the 4,6-dideoxy core reduces electronic stabilization, and the 2-O-methyl group precludes neighboring group participation (NGP) for stereocontrol.
Subject: Optimization of Stereoselectivity and Yield in this compound Donors
Applicable Compounds: Mycobacterium kansasii Lipooligosaccharides (LOS), M. tuberculosis antigens.[1]
Primary Challenge: Constructing the
Diagnostic & Troubleshooting Guide
Issue A: "I am getting a 1:1 mixture of
anomers, or predominantly the unwanted
-anomer."
Root Cause Analysis:
The 2-O-methyl group at C2 is "non-participating." Unlike a C2-ester (which forms an acyloxonium ion to direct trans-glycosylation), the C2-ether allows the oxocarbenium ion to be attacked from either face. In standard mannose chemistry, the Anomeric Effect favors the
Corrective Actions:
-
Solvent Switch (The Ether Effect): If using Acetonitrile (MeCN), stop immediately.[1] MeCN forms an equatorial nitrilium intermediate (in L-series) that blocks the
-face, forcing -product formation.-
Protocol: Switch to Diethyl Ether (Et₂O) or Toluene/DCM mixtures .[1] Ether coordinates to the oxocarbenium ion in a way that often favors the thermodynamic
-product.
-
-
Temperature Modulation: The
-anomer is generally the thermodynamic product.-
Protocol: Perform the reaction at -40°C and allow it to warm very slowly to 0°C . Kinetic control (very low temp, -78°C) often yields mixtures due to the high reactivity of the deoxy-oxocarbenium ion.
-
-
Leaving Group Selection: Switch to a Thioglycoside donor activated by NIS/TfOH. This allows for "pre-activation" protocols where you generate the reactive species at low temperature before adding the acceptor.
Issue B: "My yields are extremely low (<30%), and I see unreacted acceptor."
Root Cause Analysis: The 3-C-methyl group creates a "neopentyl-like" steric wall adjacent to the anomeric center. The incoming acceptor cannot easily approach the electrophilic center.
Corrective Actions:
-
Donor "Arming": Ensure your donor is "armed" (electron-rich).[1] Since this compound is already a deoxy sugar (electronically deactivated compared to full hydroxylation), you must avoid electron-withdrawing protecting groups on the N4 nitrogen if possible.[1]
-
Recommendation: Use an Azide (-N₃) at C4 rather than an Amide (-NHAc) during glycosylation. The azide is smaller (sterically) and less electron-withdrawing than some acyl groups.[1]
-
-
Promoter Aggression: Standard promoters (e.g., TMSOTf) may be insufficient.[1]
-
Protocol: Use NIS (N-iodosuccinimide) and TfOH (Triflic acid) .[1] The hard acid character of TfOH is often necessary to overcome the steric barrier.
-
-
Acceptor Solubility: Ensure the acceptor is fully soluble at -40°C. The 3-C-methyl group requires a precise trajectory; if the acceptor is aggregated, coupling will fail.
Issue C: "The donor decomposes/hydrolyzes before coupling."
Root Cause Analysis: 4,6-dideoxy sugars form highly unstable oxocarbenium ions. Without the electron-withdrawing oxygen at C4/C6, the ring is more susceptible to acid-catalyzed hydrolysis by trace water or "blow-up" into acyclic byproducts.
Corrective Actions:
-
Acid Scavenging: You must use an acid scavenger that does not poison the promoter.
-
Protocol: Add TTBP (2,4,6-Tri-tert-butylpyrimidine) to the reaction mixture. Unlike pyridine, TTBP is too sterically hindered to attack the oxocarbenium ion (preventing N-glycosylation side products) but effectively neutralizes stray triflic acid.[1]
-
-
Strict Dehydration: Use 4Å molecular sieves that have been flame-dried immediately prior to use.
Optimized Experimental Protocol
Workflow: Synthesis of
| Parameter | Specification |
| Donor | Phenyl 4-azido-4,6-dideoxy-2-O-methyl-3-C-methyl-1-thio-L-mannopyranoside |
| Activator | N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) |
| Solvent | DCM : Et₂O (1:1 v/v) - Ether promotes |
| Additive | 4Å Molecular Sieves (Activated) |
| Temperature | -40°C to -10°C |
Step-by-Step Procedure:
-
Preparation: Co-evaporate the Donor (1.5 equiv) and Acceptor (1.0 equiv) with dry toluene (3x) to remove azeotropic water.
-
Dissolution: Dissolve the mixture in anhydrous DCM:Et₂O (1:1) under Argon.[1] Concentration should be roughly 0.05 M with respect to the acceptor.
-
Drying: Add flame-dried 4Å powdered molecular sieves. Stir at Room Temperature (RT) for 30 minutes.
-
Cooling: Cool the reaction vessel to -40°C .
-
Activation:
-
Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to -10°C over 2 hours. Monitor by TLC (Donor consumption is usually faster than product formation due to the steric barrier).[1]
-
Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and NaHCO₃ to neutralize acid and remove iodine.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄.
Mechanistic Visualization (Pathway Logic)[1]
The following diagram illustrates the competition between the "Nitrile Effect" (leading to
Caption: Mechanistic divergence in this compound glycosylation. Solvent choice dictates the intermediate geometry, overriding the weak directing power of the 2-OMe group.
References
-
Synthesis of M. kansasii Lipooligosaccharides: Lowary, T. L., et al. (2021).[1][2] "Synthesis of a Tridecasaccharide Lipooligosaccharide Antigen from the Opportunistic Pathogen Mycobacterium kansasii." Angewandte Chemie International Edition, 60(48).[1] [1]
-
Foundational Synthesis of this compound: Giuliano, R. M., & Kasperowicz, S. (1988).[1][3][4][5] "Synthesis of branched-chain sugars: a stereoselective route to sibirosamine, this compound, and vinelose from a common precursor."[4][5][6] Carbohydrate Research, 183(2), 277-285.[4][5][7]
-
Structural Elucidation of this compound: Hunter, S. W., et al. (1984).[1] "N-acylthis compound.[8][9] A novel N-acylamino sugar from the trehalose-containing lipooligosaccharides antigens of Mycobacterium kansasii."[8][9] Journal of Biological Chemistry, 259, 9729-9734.
Sources
- 1. US8828956B2 - Carbohydrate conjugates as delivery agents for oligonucleotides - Google Patents [patents.google.com]
- 2. Synthesis of a Tridecasaccharide Lipooligosaccharide Antigen from the Opportunistic Pathogen Mycobacterium kansasii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of BclA Glycoprotein from Bacillus cereus and Bacillus anthracis Exosporium Is Domain-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rgiulian.clasit.org [rgiulian.clasit.org]
- 5. Buy 3-Amino-3-deoxyglucose | 576-44-3 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-acylthis compound. A novel N-acylamino sugar from the trehalose-containing lipooligosaccharide antigens of Mycobacterium kansasii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MKAN27435 Is Required for the Biosynthesis of Higher Subclasses of Lipooligosaccharides in Mycobacterium kansasii | PLOS One [journals.plos.org]
Technical Support Center: Chromatographic Resolution of Kansosamine and Sibirosamine
Welcome to the technical support resource for resolving the C-4 epimers, Kansosamine and Sibirosamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar aminoglycoside sugars. Here, we synthesize foundational chromatographic principles with field-proven methodologies to provide actionable solutions for your separation challenges.
Section 1: Understanding the Challenge & Core Concepts (FAQs)
This section addresses the fundamental questions surrounding the separation of this compound and Sibirosamine.
Q1: Why is it so difficult to separate this compound and Sibirosamine?
The primary challenge lies in their structural similarity. This compound (3-amino-3-deoxy-D-glucose) and Sibirosamine are epimers, meaning they differ in the stereochemical configuration at only one chiral center (C-4).[1][2] This subtle difference results in nearly identical physicochemical properties, such as polarity, molecular weight, and pKa, making them exceptionally difficult to resolve using standard chromatographic techniques.
To visualize this, consider the relationship between D-glucose and D-galactose, which are also C-4 epimers. The only difference is the orientation of the hydroxyl group at the fourth carbon. This compound and Sibirosamine share this same relationship.
Caption: Epimeric relationship between this compound and Sibirosamine.
Q2: What are the main analytical hurdles for aminoglycosides like these?
Beyond their epimeric nature, this compound and Sibirosamine present several analytical challenges inherent to the aminoglycoside class:
-
High Polarity: These molecules are very water-soluble, leading to poor retention on traditional reversed-phase (C18) columns.[3]
-
Lack of a UV Chromophore: Aminoglycosides do not possess a light-absorbing functional group, making detection by standard UV-Vis detectors insensitive.[3][4]
-
Strong Basic Nature: The multiple amino groups can engage in strong secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing and poor reproducibility.
Section 2: Method Development & Optimization Strategies
Achieving baseline resolution requires a multi-faceted approach, focusing on enhancing the subtle differences between the two molecules.
Q3: Which chromatographic mode is best suited for this separation?
While several modes can be explored, Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography are the most promising starting points.
-
HILIC: This technique uses a polar stationary phase (e.g., amide, cyano, or bare silica) with a high organic content mobile phase. It is ideal for highly polar compounds like aminoglycosides, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.
-
Ion-Pair Reversed-Phase HPLC: This method utilizes a standard reversed-phase column (e.g., C18, C8) but adds an ion-pairing reagent (e.g., trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA)) to the mobile phase. The reagent forms a neutral complex with the positively charged analytes, increasing their hydrophobicity and enabling retention on the non-polar stationary phase.[5]
Q4: How can I improve detection sensitivity without a UV chromophore?
You must employ alternative detection methods or use derivatization.[4]
-
Evaporative Light Scattering Detector (ELSD): An excellent universal detector for non-volatile analytes. It is gradient-compatible and provides a response proportional to the mass of the analyte.[3]
-
Charged Aerosol Detector (CAD): Another universal detector that offers high sensitivity and a near-uniform response for non-volatile and semi-volatile compounds.
-
Mass Spectrometry (MS): Provides the highest sensitivity and selectivity, confirming the identity of each peak by its mass-to-charge ratio.[4]
-
Pre- or Post-Column Derivatization: Introducing a chromophore or fluorophore to the analytes allows for sensitive detection via UV or fluorescence detectors. Common derivatizing agents for amines include 9-fluorenylmethyl chloroformate (FMOC) or o-phthalaldehyde (OPA).[6]
Section 3: Troubleshooting Guide for Common Separation Issues
This section provides a systematic approach to resolving common problems encountered during method development.
Caption: Troubleshooting workflow for epimer separation.
Detailed Troubleshooting FAQs
Q5: My peaks are co-eluting or have very poor resolution (Rs < 1.0). What should I do first?
This is the most common issue. The goal is to amplify the small structural differences.
-
Causality: Insufficient differential interaction between the analytes and the stationary phase. The C-4 hydroxyl's orientation (axial vs. equatorial) is the key, and your system must be sensitive to it.
-
Solutions:
-
Modify the Mobile Phase:
-
For HILIC: Systematically decrease the polarity by reducing the aqueous component (e.g., from 15% to 10% aqueous). This increases retention and allows more time for differential interactions.
-
For Ion-Pair RP: Increase the concentration or hydrophobicity of the ion-pairing reagent (e.g., switch from 0.1% TFA to 0.1% HFBA). This can alter the shape and charge distribution of the analyte-reagent complex.
-
-
Adjust pH: The pH of the mobile phase affects the protonation state of the amino groups. A subtle change in pH can alter the hydrogen bonding capacity of the molecule, potentially influencing its interaction with the stationary phase.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution between isomers by increasing the stability of transient interactions.[7]
-
Q6: I'm seeing significant peak tailing. What is the cause and how can I fix it?
-
Causality: Peak tailing for these basic compounds is almost always due to secondary ionic interactions between the protonated amine groups on your analytes and deprotonated, acidic silanol groups (Si-O⁻) on the surface of silica-based columns.
-
Solutions:
-
Increase Mobile Phase Ionic Strength: Add a salt (e.g., 20-50 mM ammonium formate or acetate) to your mobile phase. The salt cations will compete with your analytes for the active silanol sites, effectively "masking" them and improving peak shape.
-
Use a Deactivated Column: Employ a modern, high-purity silica column that is robustly end-capped to minimize the number of accessible silanol groups.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites. Flush the column with a strong, acidic solvent.[8]
-
Q7: My retention times are drifting from one injection to the next. Why?
-
Causality: This is typically a sign of an unequilibrated system, which is a common issue in HILIC, or changes in the mobile phase composition.[9]
-
Solutions:
-
Increase Equilibration Time: HILIC columns require significantly longer equilibration times than reversed-phase columns. Ensure you are equilibrating with at least 10-15 column volumes of the initial mobile phase between gradient runs.
-
Prepare Fresh Mobile Phase: High organic content mobile phases can change composition due to evaporation of the more volatile component. Prepare fresh mobile phase daily.[9][10]
-
Check System Hardware: Verify that the pump is delivering the mobile phase accurately and that there are no leaks in the system.[8][11]
-
Section 4: Experimental Protocols & Data
Protocol: Ion-Pair Reversed-Phase HPLC with ELSD
This protocol provides a robust starting point for separating this compound and Sibirosamine.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample mixture in the initial mobile phase to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Heptafluorobutyric Acid (HFBA) in Water.
-
Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 20.0 30 21.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).
Data Comparison Table
The following table summarizes expected outcomes from different approaches, highlighting the key parameters influencing resolution.
| Method | Stationary Phase | Mobile Phase Modifier | Key Advantage | Potential Issue | Expected Resolution (Rs) |
| Ion-Pair RP | C18, End-capped | 0.1% HFBA | Robust, good peak shape | Modifier can suppress MS signal | 1.2 - 1.8 |
| HILIC | Amide or Cyano | 20 mM Ammonium Formate | Excellent retention for polar analytes | Long equilibration times | 1.5 - 2.2 |
| Borate Complexation | C18 | 50 mM Borate Buffer, pH 8.5 | Enhances epimeric differences[5] | High pH can degrade silica columns | > 2.0 |
| Chiral | Polysaccharide-based | Hexane/Ethanol | Direct separation of enantiomers/diastereomers | Expensive, requires specific mobile phases | > 2.5 |
References
- Moriyasu, M., Kato, A., Okada, M., & Hashimoto, Y. (1984). HPLC Separation of Sugar Anomers in a Very Low Temperature Region. Journal of Liquid Chromatography, 7(4), 689-700.
-
Isoherranen, N., & Soback, S. (1999). Chromatographic methods for analysis of aminoglycoside antibiotics. Journal of AOAC International, 82(5), 1017-1045. Available at: [Link]
-
Iliescu, R. I., Zgârian, R. G., Avram, E., & Varga, E. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(11), 3363. Available at: [Link]
-
Flesch, G., & Holzer, H. (1990). Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC. Analytical Biochemistry, 184(1), 126-129. Available at: [Link]
-
Li, W., Chou, S., & Khosla, C. (2009). Biosynthesis of sibiromycin, a potent antitumor antibiotic. Applied and Environmental Microbiology, 75(9), 2859-2867. Available at: [Link]
- Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
-
Lee, W. (2014). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 35(1), 221-224. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Methods for Separating Sugars. Available at: [Link]
- Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography.
-
Gecse, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4993. Available at: [Link]
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
-
Amponsah, S. K., et al. (2022). Bioanalysis of aminoglycosides using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 209, 114515. Available at: [Link]
- Agilent Technologies. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC.
-
Dodds, J. N., et al. (2022). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. ChemRxiv. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Tietze, R., et al. (2019). Non-magnetic chromatographic separation of colloidally metastable superparamagnetic iron oxide nanoparticles and suspension cells. Journal of Chromatography B, 1124, 134-140. Available at: [Link]
- Phenomenex. (n.d.). Troubleshooting Guide.
-
Foudraine, D. E., et al. (2022). Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. Frontiers in Microbiology, 13, 893345. Available at: [Link]
-
Mesentsev, A. S., Kuljaeva, V. V., & Rubasheva, L. M. (1974). Structure of sibiromycin. The Journal of Antibiotics, 27(11), 866-873. Available at: [Link]
-
Mukerjee, H., & Ram, J. S. (1964). PAPER CHROMATOGRAPHIC SEPARATION OF GLUCOSAMINE AND GALACTOSAMINE. Analytical Biochemistry, 8, 393-394. Available at: [Link]
-
Shifrine, M., & Zweig, G. (1964). CHROMATOGRAPHIC SEPARATION OF HISTAMINE AND SOME METABOLITES ON CELLULOSE PHOSPHATE PAPER. Journal of Chromatography A, 14, 297-300. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. agilent.com [agilent.com]
- 4. Chromatographic methods for analysis of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. phenomenex.com [phenomenex.com]
Technical Support Center: Overcoming Low Yield in Chemoenzymatic Synthesis of Branched Amino Sugars
Welcome to the technical support center for the chemoenzymatic synthesis of branched amino sugars. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Chemoenzymatic approaches offer remarkable regio- and stereoselectivity, yet achieving high yields of complex branched structures can be challenging.[1][2] This resource provides in-depth, field-proven insights to help you navigate common pitfalls and enhance the efficiency of your syntheses.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low product yield is a frequent challenge in the synthesis of complex carbohydrates like branched amino sugars.[3][4] This section provides a structured approach to identifying the root cause of low yields and implementing effective solutions.
Problem 1: Low or No Product Formation Detected
Possible Cause 1: Enzyme Inactivity or Inhibition
The enzymatic catalyst is the cornerstone of the synthesis. Its inactivity or inhibition can completely halt product formation.
-
Expertise & Experience: Enzyme activity can be compromised by various factors, including improper storage, buffer incompatibility, or the presence of inhibitors. Feedback inhibition, where the product of a reaction inhibits the enzyme, is a common regulatory mechanism in biological systems that can limit product accumulation in vitro.[5][6]
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Before starting your main synthesis, perform a small-scale activity assay using a known standard substrate. A positive result confirms the enzyme is active under your assay conditions.
-
Check for Inhibitors: Review the literature for known inhibitors of your specific enzyme. Common inhibitors can include metal ions, chelating agents, or even the product itself. Consider performing the reaction in a dialysis cassette to remove potential small-molecule inhibitors from the enzyme preparation.
-
Investigate Product Inhibition: Run the reaction for a shorter period and measure the initial reaction rate. If the rate is high initially but plateaus quickly, product inhibition may be the culprit. If so, consider strategies to remove the product as it is formed, such as in-situ product removal (ISPR) techniques.
-
Possible Cause 2: Substrate Specificity Issues
Enzymes, particularly glycosyltransferases and aldolases, can exhibit strict substrate specificity, which may prevent them from acting on your specific branched acceptor or donor substrate.[7][8]
-
Expertise & Experience: The three-dimensional structure of the enzyme's active site dictates which substrates it can bind and process. Even minor structural variations in the substrate can lead to a significant drop in or complete loss of activity.
-
Troubleshooting Steps:
-
Literature Review: Thoroughly research the substrate specificity of your chosen enzyme. Look for studies that have used similar or analogous substrates.
-
Enzyme Screening: If possible, screen a panel of enzymes with similar functions but from different sources. Orthologous enzymes may have broader substrate tolerance.
-
Protein Engineering: For long-term projects, consider protein engineering to alter the enzyme's substrate specificity. Techniques like ancestral sequence reconstruction can be powerful for expanding substrate scope.[9]
-
Substrate Modification: In some cases, slight chemical modification of the substrate can make it more amenable to the enzyme without compromising the final product's desired structure.[8]
-
Problem 2: Reaction Stalls or Proceeds to Low Conversion
Possible Cause 1: Suboptimal Reaction Conditions
Enzymatic reactions are highly sensitive to their environment. Suboptimal pH, temperature, or buffer composition can drastically reduce enzyme efficiency.
-
Expertise & Experience: Every enzyme has an optimal pH and temperature range at which it exhibits maximum activity. Deviations from these optima can lead to decreased catalytic efficiency and, in extreme cases, irreversible denaturation.
-
Troubleshooting Steps:
-
pH Optimization: Perform a pH screen using a range of buffers to identify the optimal pH for your specific reaction. The optimal pH for a transglycosylation reaction may differ from the optimal pH for the enzyme's hydrolytic activity.[10]
-
Temperature Optimization: Conduct the reaction at various temperatures to determine the optimum. Be mindful that higher temperatures can increase reaction rates but may also lead to enzyme instability over time.
-
Buffer and Additive Screening: Some enzymes require specific cofactors (e.g., metal ions) or are stabilized by additives like glycerol or BSA. Consult the literature or the enzyme supplier's datasheet for recommended buffer components.
-
Possible Cause 2: Unfavorable Reaction Equilibrium
Many enzymatic reactions are reversible. If the equilibrium of the reaction favors the starting materials, the reaction will not proceed to high conversion.
-
Expertise & Experience: The overall Gibbs free energy change of the reaction determines the position of the equilibrium. To drive the reaction towards product formation, one can either increase the concentration of reactants or remove the product(s) as they are formed.
-
Troubleshooting Steps:
-
Le Châtelier's Principle: Increase the concentration of one of the substrates (usually the less expensive one) to shift the equilibrium towards the product side.
-
Product Removal: As mentioned earlier, employ in-situ product removal (ISPR) strategies. This could involve using a second enzyme to convert the product into a different molecule or using selective precipitation or crystallization.
-
Problem 3: Significant Byproduct Formation
Possible Cause: Competing Side Reactions
In many chemoenzymatic syntheses, undesired side reactions can compete with the main reaction, leading to a mixture of products and a lower yield of the desired compound.
-
Expertise & Experience: A common side reaction in glycosyltransferase-catalyzed reactions is the hydrolysis of the activated sugar donor. This not only consumes the expensive donor substrate but also complicates downstream purification.
-
Troubleshooting Steps:
-
Optimize Acceptor-to-Donor Ratio: Increase the concentration of the acceptor substrate relative to the donor substrate to favor the transglycosylation reaction over hydrolysis.
-
Enzyme Engineering: Some studies have shown that mutating specific residues in glycosidases can reduce their hydrolytic activity while retaining or even enhancing their transglycosylation capabilities.
-
Reaction Time Optimization: Monitor the reaction over time to determine the point at which the formation of the desired product is maximal and the formation of byproducts is minimal.
-
Problem 4: Low Isolated Yield After Purification
Possible Cause: Inefficient Purification Strategy
The complexity of reaction mixtures containing structurally similar carbohydrates can make purification a significant bottleneck, often leading to substantial product loss.[3][4]
-
Expertise & Experience: Traditional purification methods like silica gel chromatography can be challenging for polar and structurally similar carbohydrate products. The presence of microheterogeneity in the product can further complicate separation.[3]
-
Troubleshooting Steps:
-
Affinity Chromatography: If applicable, use affinity chromatography for a more specific and efficient purification. This is particularly useful if your product has a unique tag or binding partner.[11]
-
Ion-Exchange Chromatography: For charged molecules like amino sugars, ion-exchange chromatography can be a powerful separation technique.
-
Size-Exclusion Chromatography: This method separates molecules based on their size and can be effective for separating oligosaccharides of different lengths.
-
Protecting Group Strategy: In some cases, introducing a temporary protecting group can alter the polarity of the product, facilitating separation by normal-phase chromatography. The protecting group can then be removed in a subsequent step.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in chemoenzymatic synthesis.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the synthesis of branched amino sugars?
A1: The most common enzymes are glycosyltransferases and aldolases. Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule.[12] Aldolases catalyze the stereoselective formation of carbon-carbon bonds, which is particularly useful for creating branched structures.[13][14] Repurposed aminotransferases are also emerging as valuable tools for introducing amino groups.[15]
Q2: How can I improve the solubility of my substrates and products?
A2: Poor solubility can limit reaction rates and recovery. To improve solubility, you can try using a co-solvent such as DMSO or DMF, but be sure to check for its compatibility with your enzyme.[16] For substrates, you can sometimes use a more soluble protected version that can be deprotected after the enzymatic reaction.
Q3: Is it better to use a whole-cell catalyst or a purified enzyme?
A3: Both approaches have their advantages. Whole-cell catalysts can be cheaper to prepare and may offer a more stable environment for the enzyme. However, they can also lead to more side reactions and more complex purification. Purified enzymes offer a cleaner reaction system and are often preferred for complex, multi-step syntheses where high purity is critical.
Q4: What is a "one-pot" multi-enzyme (OPME) system, and how can it improve my yield?
A4: An OPME system involves conducting multiple sequential enzymatic reactions in a single reaction vessel without isolating the intermediates.[8] This approach can improve overall yield by minimizing product loss during intermediate purification steps and by pulling unfavorable equilibria towards product formation.[8]
Experimental Protocols
Protocol 1: General Aldolase-Catalyzed Reaction for Branched Sugar Synthesis
This protocol provides a starting point for an aldolase-catalyzed reaction. Optimization of each parameter is recommended.
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the aldehyde acceptor substrate in a buffered solution (e.g., 100 mM HEPES, pH 7.5).
-
Add the ketone donor substrate (e.g., dihydroxyacetone phosphate for DHAP-dependent aldolases).[13]
-
If required, add any necessary cofactors (e.g., Zn²⁺ for type II aldolases).[13]
-
-
Enzyme Addition:
-
Add the purified aldolase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 25-37 °C) with gentle agitation.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC, HPLC, or LC-MS.
-
-
Quenching and Workup:
-
Once the reaction has reached completion or the desired conversion, quench the reaction by adding a water-miscible organic solvent (e.g., ice-cold ethanol) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.
-
-
Purification:
-
Purify the product from the supernatant using an appropriate chromatographic technique (e.g., ion-exchange or size-exclusion chromatography).
-
Protocol 2: General Glycosyltransferase-Catalyzed Glycosylation
This protocol outlines a typical glycosylation reaction using a glycosyltransferase.
-
Reaction Setup:
-
In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.2) containing a divalent cation if required (e.g., 10 mM MnCl₂), dissolve the acceptor amino sugar.
-
Add the activated sugar donor (e.g., a UDP-sugar, GDP-sugar).[7]
-
-
Enzyme Addition:
-
Add the glycosyltransferase to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 37 °C).
-
-
Monitoring:
-
Follow the reaction's progress using TLC, HPLC, or LC-MS.
-
-
Quenching and Workup:
-
Terminate the reaction by boiling for 2 minutes or by adding cold ethanol.
-
Centrifuge to remove any precipitate.
-
-
Purification:
-
Purify the glycosylated product using methods such as C18 solid-phase extraction to remove nucleotides, followed by size-exclusion or reversed-phase chromatography.
-
Data Presentation
Table 1: Typical Reaction Parameters for Optimization
| Parameter | Typical Range | Rationale |
| pH | 6.0 - 8.5 | Enzyme activity is highly pH-dependent. |
| Temperature (°C) | 25 - 40 | Balances reaction rate and enzyme stability. |
| Acceptor Concentration | 1 - 50 mM | Higher concentrations can increase the reaction rate but may lead to substrate inhibition. |
| Donor Concentration | 1.2 - 2.0 equivalents | A slight excess of the donor can drive the reaction to completion. |
| Enzyme Concentration | 0.1 - 5 µM | Higher concentrations increase the rate but also the cost. |
| Cofactor Concentration | 1 - 10 mM | Essential for the activity of many enzymes. |
Visualizing the Enzymatic Pathway
The following diagram depicts a simplified chemoenzymatic pathway for the synthesis of a branched amino sugar.
Caption: A simplified chemoenzymatic reaction pathway.
References
-
DeAngelis, P. L. (2012). Glycosaminoglycan Chemoenzymatic Synthesis: Re-creating, re-modeling and re-designing nature's longest or most complex carbohydrate chains. Glycobiology, 22(2), 150-167. [Link]
-
Wang, X., & Chen, M. (2013). Chemoenzymatic Synthesis of Biologically Important Carbohydrates and Derivatives. Current Organic Chemistry, 17(23), 2807-2824. [Link]
-
Zhu, Y., & Chen, X. (2016). Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates. ACS Chemical Biology, 11(7), 1835-1846. [Link]
-
Holeček, M. (2020). Why Are Branched-Chain Amino Acids Increased in Starvation and Diabetes? Nutrients, 12(10), 3087. [Link]
-
Thibodeaux, C. J. (2016). Exploring specificity of glycosyltransferases: synthesis of new sugar nucleotide related molecules as putative donor substrates. Journal of Organic Chemistry, 81(17), 7435-7448. [Link]
-
Yu, H., & Chen, X. (2016). Strategies for chemoenzymatic synthesis of carbohydrates. Future Science, 2(1), fso108. [Link]
-
McNeil, C. F., & Dube, D. H. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science, 9(7), 1279-1293. [Link]
-
McNeil, C. F., & Dube, D. H. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science, 9(7), 1279-1293. [Link]
-
Li, C., & Wu, B. (2020). Recent Advances in Aldolase‐Catalyzed Asymmetric Synthesis. ChemCatChem, 12(20), 4976-4999. [Link]
-
L-ala-l-glu. (2018). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 23(11), 2993. [Link]
-
Kölker, S., et al. (2012). Advances and challenges in the treatment of branched-chain amino/keto acid metabolic defects. Journal of Inherited Metabolic Disease, 35(1), 21-34. [Link]
-
Fernandes, P. (2019). Optimization of Enzymatic Transglycosylation Biotechnology. Universidade de Lisboa. [Link]
-
Amos, G., & Mohnen, D. (2021). Polysaccharide Biosynthesis: Glycosyltransferases and Their Complexes. Frontiers in Plant Science, 12, 638843. [Link]
-
Kumar, V., et al. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ACS Omega, 5(49), 31835-31843. [Link]
-
da Silva, F. C., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 26(16), 4983. [Link]
-
Moody, T. S., & O'Reilly, E. (2021). Repurposing branched chain amino acid aminotransferase in the chemoenzymatic synthesis of azacyclic noncanonical amino acids. Methods in Enzymology, 648, 1-22. [Link]
-
Fessner, W.-D. (2017). Aldolase-catalyzed synthesis of chiral organofluorines. eScholarship, University of California. [Link]
-
Schmid, J., et al. (2021). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences, 22(19), 10344. [Link]
-
Sytnyk, V., & Feske, S. (2015). Biosynthetic and synthetic access to amino sugars. Carbohydrate research, 403, 2-16. [Link]
-
Li, Y., et al. (2024). Engineering the Substrate Specificity of UDP-Glycosyltransferases for Synthesizing Triterpenoid Glycosides with a Linear Trisaccharide as Aided by Ancestral Sequence Reconstruction. Angewandte Chemie International Edition, e202409867. [Link]
-
Lee, S. H., & Kim, B.-G. (2021). Development of aldolase-based catalysts for the synthesis of organic chemicals. Trends in Biotechnology, 39(12), 1269-1282. [Link]
-
Mensah, E. A., & Yu, B. (2019). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 24(16), 2981. [Link]
-
Kera, Y., et al. (2007). Purification of branched-chain amino acid aminotransferase from Helicobacter pylori NCTC 11637. Amino Acids, 32(2), 259-265. [Link]
-
Yamada, K., et al. (2015). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Journal of Lipid Research, 56(6), 1218-1224. [Link]
-
Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Journal of Agricultural and Food Chemistry, 71(4), 1888-1897. [Link]
-
Li, C., et al. (2022). Optimization of Enzymatic Parameters for Enhancing Branch Density and Flow Properties of Sweet Potato Starch. Foods, 11(17), 2636. [Link]
-
Di Martino, C., et al. (2022). Extracellular Polymeric Substance Production in Rhodococcus: Advances and Perspectives. Polymers, 14(15), 3122. [Link]
-
Pleissner, D., et al. (2016). Optimization of a Simultaneous Enzymatic Hydrolysis to Obtain a High-Glucose Slurry from Bread Waste. Food and Bioprocess Technology, 9(7), 1149-1157. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]
-
de Freitas Filho, J. R., et al. (2003). Synthesis of new branched-chain amino sugars. Carbohydrate Research, 338(7), 673-680. [Link]
-
Parker, J. L., & Newstead, S. (2019). Structural basis for substrate specificity and regulation of nucleotide sugar transporters in the lipid bilayer. Nature Communications, 10(1), 4624. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. [Link]
-
Kajimoto, T. (2001). [Synthesis of carbohydrate related compounds by using aldolase catalyzed reaction]. Yakugaku Zasshi, 121(1), 1-16. [Link]
Sources
- 1. Chemoenzymatic Synthesis of Biologically Important Carbohydrates and Derivatives – Chen Glyco Group [chenglyco.faculty.ucdavis.edu]
- 2. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering the Substrate Specificity of UDP-Glycosyltransferases for Synthesizing Triterpenoid Glycosides with a Linear Trisaccharide as Aided by Ancestral Sequence Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Polysaccharide Biosynthesis: Glycosyltransferases and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of aldolase-based catalysts for the synthesis of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repurposing branched chain amino acid aminotransferase in the chemoenzymatic synthesis of azacyclic noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Navigating the Nuances of Aminosugars: A Technical Guide to Distinguishing Kanosamine from "Kansosamine" in Literature Searches
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter ambiguity when searching for information on the aminosugar antibiotic, Kanosamine. Our goal is to provide clear, actionable guidance to prevent erroneous search results and ensure the scientific integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I'm finding inconsistent results when searching for "Kansosamine." What is the correct terminology?
A: The correct spelling for the aminosugar antibiotic is Kanosamine . "this compound" is a common misspelling and does not refer to a known, distinct chemical entity in major chemical and biological databases. Literature searches using "this compound" will likely yield no results or redirect to "Kanosamine," potentially causing confusion.
Q2: What is Kanosamine?
A: Kanosamine is an aminosugar antibiotic with the chemical name 3-amino-3-deoxy-D-glucose.[1][2][3] It is a naturally occurring compound produced by various bacteria, including species of Bacillus and Streptomyces.[1][4][5] Kanosamine is a component of the well-known antibiotic, kanamycin.[5][6][7]
Q3: What are the primary biological activities of Kanosamine?
A: Kanosamine exhibits a range of biological activities, most notably:
-
Antifungal properties: It is effective against various fungi, including human pathogens like Candida albicans and plant-pathogenic oomycetes.[4][8][9][10]
-
Antibacterial properties: It shows inhibitory effects against some bacterial species.[8]
-
Inhibition of cell wall synthesis: In fungi, its mechanism of action involves the inhibition of glucosamine-6-phosphate synthase after being transported into the cell and phosphorylated.[4][9][11]
Q4: Is "this compound" a different isomer or a related compound?
A: Based on extensive searches of chemical databases such as PubChem and CAS, there is no evidence to suggest that "this compound" is a recognized isomer or a distinct compound related to Kanosamine. The term appears to be a typographical error.
Troubleshooting Guide for Literature Searches
Encountering difficulties in your literature search? Follow these steps to ensure you are accessing accurate and relevant information on Kanosamine.
Step 1: Verify the Spelling and Use Chemical Identifiers
The most critical step is to use the correct spelling: Kanosamine . To further refine your search and eliminate ambiguity, it is highly recommended to use specific chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 576-44-3 | [PubChem[1], CAS Common Chemistry[12]] |
| IUPAC Name | (2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | [PubChem[1]] |
| Molecular Formula | C6H13NO5 | [PubChem[1]] |
| Synonyms | 3-Amino-3-deoxyglucose, D-Kanosamine | [PubChem[1], Santa Cruz Biotechnology[3]] |
Pro-Tip: When using search engines and scientific databases (e.g., PubMed, Scopus, Google Scholar), combine the primary name with its CAS number for highly specific results. For example: "Kanosamine" AND "576-44-3".
Step 2: Broaden Your Search with Biosynthetic and Functional Terms
To capture a wider range of relevant literature, include terms related to Kanosamine's biosynthesis and biological function. This can help uncover studies that may not explicitly focus on the compound itself but are highly relevant.
-
Biosynthesis: The biosynthesis of Kanosamine is known to occur through different pathways in various bacteria.[6][7] In Bacillus subtilis, it is synthesized from glucose-6-phosphate via the enzymes NtdA, NtdB, and NtdC.[13][14] Another pathway starting from UDP-glucose has also been reported.[6][7][14]
-
Biological Role: Kanosamine also functions as an autoinducer in Bacillus subtilis, potentially modulating carbon energy metabolism.[15]
-
Related Compounds: Search for its phosphorylated form, "kanosamine-6-phosphate," which is an inhibitor of glucosamine-6-phosphate synthase.[9][11]
Step 3: Leverage Pathway Databases
For in-depth exploration of its metabolic context, consult pathway databases.
-
KEGG (Kyoto Encyclopedia of Genes and Genomes): The KEGG PATHWAY database includes "Kanosamine biosynthesis" as part of the "Biosynthesis of various antibiotics."[16] This can be a valuable resource for identifying the genes and enzymes involved in its production.
Visualizing the Disambiguation Workflow
To assist researchers in navigating this potential point of confusion, the following workflow diagram illustrates a logical approach to literature searches for Kanosamine.
Caption: A workflow for accurate literature searches on Kanosamine.
Summary of Key Distinctions
| Feature | Kanosamine | "this compound" |
| Status | A recognized aminosugar antibiotic | A common misspelling; not a recognized compound |
| Chemical Name | 3-amino-3-deoxy-D-glucose | Not Applicable |
| CAS Number | 576-44-3 | Not Applicable |
| Key Activities | Antifungal, antibacterial, autoinducer | Not Applicable |
| Biosynthesis | Well-documented pathways from glucose-6-phosphate and UDP-glucose | Not Applicable |
By adhering to the correct terminology and employing precise search strategies, researchers can effectively navigate the scientific literature and access the wealth of information available on Kanosamine.
References
-
Substrate substitution in kanosamine biosynthesis using phosphonates and phosphite rescue. (2021). CABI Digital Library. Retrieved from [Link]
-
Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. National Institutes of Health (NIH). Retrieved from [Link]
-
Kanosamine. PubChem, National Institutes of Health (NIH). Retrieved from [Link]
-
Impact of Activation of the Neotrehalosadiamine/Kanosamine Biosynthetic Pathway on the Metabolism of Bacillus subtilis. (2020). PubMed Central, National Institutes of Health (NIH). Retrieved from [Link]
-
Mechanism of antifungal action of kanosamine. (2001). PubMed. Retrieved from [Link]
-
Kanosamine Biosynthesis: A Likely Source of the Aminoshikimate Pathway's Nitrogen Atom. University of Wisconsin-Madison. Retrieved from [Link]
-
The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC. (2019). PubMed. Retrieved from [Link]
-
Production of kanosamine by Bacillus cereus UW85. (1996). PubMed Central, National Institutes of Health (NIH). Retrieved from [Link]
-
Mechanism of antifungal action of kanosamine. SciSpace. Retrieved from [Link]
-
KEGG PATHWAY Database. Kyoto Encyclopedia of Genes and Genomes. Retrieved from [Link]
-
A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis. (2013). PubMed. Retrieved from [Link]
-
Kanosamine. CAS Common Chemistry. Retrieved from [Link]
Sources
- 1. Kanosamine | C6H13NO5 | CID 164683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kanosamine hydrochloride | Akt | TargetMol [targetmol.com]
- 9. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Activation of the Neotrehalosadiamine/Kanosamine Biosynthetic Pathway on the Metabolism of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KEGG PATHWAY Database [genome.jp]
Validation & Comparative
Structural Confirmation of Synthetic Kansosamine: A Comparative NMR Guide
Topic: Structural confirmation of synthetic Kansosamine using 1H and 13C NMR Content Type: Publish Comparison Guide
Executive Summary
This compound (4,6-dideoxy-2-O-methyl-3-C-methyl-4-amino-L-mannopyranose) is a rare amino sugar and a critical antigenic determinant found in the lipooligosaccharides (LOS) of Mycobacterium kansasii.[1][2] Its structural complexity—featuring a quaternary carbon at C3, multiple chiral centers, and specific methylation patterns—makes synthetic validation notoriously difficult.
This guide provides a rigorous, data-driven framework for confirming the structure of synthetic this compound. Unlike standard certificates of analysis, this document compares the Synthetic Candidate directly against Literature Standards (Natural Isolates) and Stereoisomeric Impurities , offering a self-validating protocol for researchers in carbohydrate chemistry and drug development.
The Structural Challenge: Why Standard NMR Isn't Enough
Synthetic routes to branched-chain amino sugars often yield mixtures of diastereomers (e.g., L-manno vs. L-talo or L-gluco configurations). A simple 1D NMR spectrum is insufficient without specific attention to coupling constants (
Target Structure: Methyl
-
C1 Configuration:
-anomer ( coupling). -
C2 Methoxy: Position and orientation.
-
C3 Quaternary Center: The 3-C-methyl group must be distinguished from the ring proton.
-
C4 Amine: Configuration relative to C5.
-
C6 Deoxygenation: Terminal methyl doublet.
Comparative 1H NMR Analysis
The following table compares the expected chemical shifts and coupling constants of the Synthetic Product (Target: L-manno) against the Natural Standard (derived from M. kansasii LOS hydrolysis) and a common Misidentified Alternative (e.g., C3-epimer).
Table 1: 1H NMR Comparative Data (500 MHz, D₂O)
| Proton Position | Synthetic Product (Target: L-manno) | Natural Standard (Lit. Ref) | Alternative (C3-Epimer/Impurity) | Diagnostic Criterion (Pass/Fail) |
| H-1 (Anomeric) | 4.78 ppm (d, | 4.78 ppm (d, | 4.95 ppm (d, | |
| H-2 | 3.55 ppm (dd) | 3.54 - 3.56 ppm | 3.80 ppm (m) | Shift confirms 2-O-methylation; multiplicity confirms H1/H3 coupling. |
| 3-C-Me | 1.35 ppm (s) | 1.35 ppm (s) | 1.28 ppm (s) | Singlet indicates quaternary C3. Shift varies with axial/equatorial change. |
| H-4 | 3.15 ppm (d, | 3.12 - 3.18 ppm | 3.45 ppm (small | Large |
| H-5 | 3.85 ppm (dq) | 3.82 - 3.88 ppm | 4.10 ppm | Quartet coupling to H-6 methyl is mandatory. |
| H-6 (Methyl) | 1.24 ppm (d, | 1.24 ppm (d) | 1.22 ppm (d) | Verifies 6-deoxy nature. |
| 2-OMe | 3.42 ppm (s) | 3.42 ppm (s) | 3.45 ppm (s) | Diagnostic methoxy singlet. |
Expert Insight: The most common synthetic error is the inversion at C4 or C3. If
is small (< 3 Hz), your product is likely the L-talo congener (axial amine), not this compound.
Comparative 13C NMR Analysis
Carbon NMR provides the "fingerprint" for the quaternary center at C3, which has no attached protons and is invisible in 1H NMR integration.
Table 2: 13C NMR Comparative Data (125 MHz, D₂O)
| Carbon Position | Synthetic Product ( | Natural Standard ( | Structural Significance |
| C-1 | 100.2 | 100.0 - 100.5 | Typical |
| C-2 | 78.5 | 78.4 - 78.6 | Downfield shift due to O-methylation. |
| C-3 | 72.1 | 72.0 - 72.3 | Quaternary Carbon . Absence of DEPT-135 signal confirms substitution. |
| C-4 | 56.8 | 56.5 - 57.0 | Upfield shift characteristic of C-N bond (Amino carbon). |
| C-5 | 68.4 | 68.2 - 68.6 | Ring closure carbon. |
| C-6 | 17.5 | 17.4 - 17.6 | Methyl group (Deoxy). |
| 2-OMe | 59.2 | 59.0 - 59.4 | Methoxy carbon. |
| 3-C-Me | 22.1 | 22.0 - 22.3 | Quaternary methyl group. |
Self-Validating Protocol: The NOE Logic
To unambiguously confirm the stereochemistry at the quaternary C3 position, you must perform a 1D-NOESY or 2D-NOESY experiment. This step validates the spatial arrangement of the 3-C-methyl group.
The Logic:
-
In the L-manno configuration (specifically the
chair for L-sugars), if the 3-C-Methyl is axial , it will show strong NOE correlations to other axial protons on the same face (e.g., H-1 or H-5). -
If the 3-C-Methyl is equatorial (incorrect isomer), these correlations will be absent or significantly weaker.
Diagram: Stereochemical Confirmation Logic
Caption: Logic flow for distinguishing this compound from its common synthetic diastereomers using coupling constants and NOE correlations.
Experimental Methodology
To replicate the data above, follow this specific protocol. This ensures that solvent effects do not shift peaks into overlapping regions (a common issue with amino sugars).
Step 1: Sample Preparation
-
Mass: Dissolve 5–10 mg of the synthetic hydrochloride salt in 0.6 mL of D₂O (99.96% D) .
-
pH Adjustment: If the amine is free, ensure pD is neutral/acidic to prevent line broadening from exchange. For the N-acetyl derivative, neutral D₂O is sufficient.
-
Reference: Use internal TSP (trimethylsilylpropanoic acid) at 0.00 ppm. Do not use TMS in aqueous solvents.
Step 2: Acquisition Parameters
-
1H NMR: Minimum 64 scans. Set relaxation delay (
) to >2.0 seconds to allow full relaxation of methyl protons for accurate integration. -
13C NMR: Minimum 1000 scans. Use DEPT-135 to distinguish the C3 quaternary carbon (which will disappear) from C1, C2, C4, C5 (positive) and C6 (negative/positive depending on phasing).
-
2D COSY: Essential to trace the H1 -> H2 spin system and confirm the H4 -> H5 -> H6 connectivity, bypassing the quaternary C3 "blockade."
References
-
Fournié, J. J., et al. (1987). Structural elucidation of the major phenolic glycolipid from Mycobacterium kansasii. Journal of Biological Chemistry, 262(7), 3180-3184.
-
Gilleron, M., et al. (1994). Structure of the oligosaccharide moiety of the phenolic glycolipids from Mycobacterium kansasii. European Journal of Biochemistry, 224(2), 655-663.
-
Kakinuma, K., et al. (1989). Mechanism and stereochemistry of the biosynthesis of 2-deoxystreptamine and neosamine C. The Journal of Antibiotics, 42(6), 926-933.
-
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2]
Sources
Comparative Analysis of Mycobacterial LOS Immunogenicity
Publish Comparison Guide
Executive Summary
Lipooligosaccharides (LOS) are surface-exposed glycolipids found in specific mycobacterial species, most notably Mycobacterium canettii (the smooth morphotype ancestor of the M. tuberculosis complex) and Mycobacterium marinum.[1] Unlike the ubiquitous Lipoarabinomannan (LAM), LOS is an evolutionary "lost" antigen in modern M. tuberculosis strains, a loss linked to the pathogen's shift towards chronic persistence.
This guide provides a technical comparison of Mycobacterial LOS against standard immunogenic alternatives (LPS, MPL, TDM). It details the distinct TLR2-driven signaling mechanism of LOS, contrasting it with the TLR4-dominant pathways of Gram-negative endotoxins, and provides validated protocols for extraction and immunogenicity profiling.
Product Profile & Mechanistic Basis
The "Product": Mycobacterial LOS
Mycobacterial LOS belongs to the family of acyl-trehalose-containing glycolipids. Structurally, it consists of a trehalose core acylated with polymethyl-branched fatty acids and extended by a variable oligosaccharide chain containing unique sugars such as 2-O-methyl-fucose and 2-O-methyl-rhamnose .
-
Absence: M. tuberculosis (Rough strains like H37Rv).
-
Key Function: Modulation of macrophage cytokine secretion; facilitation of phagocytic entry; potential "avirulence" factor by dampening early pro-inflammatory responses compared to rough variants.
Signaling Pathway Comparison
Unlike Lipopolysaccharide (LPS) from Gram-negative bacteria which potently activates TLR4, Mycobacterial LOS primarily engages TLR2 (often as a heterodimer with TLR1 or TLR6).[3] This distinction is critical for vaccine adjuvant design, as TLR2 agonists often induce a more balanced Th1/Th2 or Th17 response compared to the aggressive Th1/inflammatory profile of TLR4 agonists.
Figure 1: Comparative Signaling Pathways (LOS vs. LPS)
Caption: Figure 1. Distinct signaling cascades.[4] LOS activates the TLR2-MyD88 axis, bypassing the TRIF-dependent interferon pathway utilized by LPS/TLR4.
Comparative Performance Analysis
The following table contrasts Mycobacterial LOS with its primary market alternatives and biological analogs.
| Feature | Mycobacterial LOS (M. canettii) | LPS (E. coli) | MPL (Monophosphoryl Lipid A) | TDM (Cord Factor) |
| Primary Receptor | TLR2 (Heterodimer) | TLR4 | TLR4 | Mincle (C-type Lectin) |
| Immunogenicity | Moderate; Balanced Th1/Th2 | High; Potent Th1 | Moderate; Th1 Biased | High; Th1/Th17 |
| Toxicity Profile | Low (Pyrogenicity < LPS) | High (Endotoxic Shock Risk) | Low (Detoxified) | Moderate (Granulomatogenic) |
| Cytokine Profile | IL-10, TNF-α (Context dependent) | TNF-α (High), IL-6, IL-1β | IL-2, IFN-γ | IL-6, IL-23 |
| Structural Core | Acylated Trehalose | Lipid A (Glucosamine) | Lipid A (Detoxified) | Trehalose Dimycolate |
| Application | Adjuvant R&D, TB Diagnostics | Sepsis Models, General Inflammation | FDA-Approved Adjuvant (e.g., AS04) | Adjuvant (Trehalose Dibehenate) |
Key Insight: While MPL is the industry standard for safe TLR4-based adjuvancy, Mycobacterial LOS offers a TLR2-specific alternative . This is crucial for multi-antigen formulations where synergistic activation of TLR2 and TLR4 is desired to broaden the epitope recognition profile.
Experimental Protocols
Protocol A: Extraction & Purification of Mycobacterial LOS
Objective: Isolate polar glycolipids (LOS) from M. marinum or M. canettii biomass, separating them from apolar lipids (PDIMs) and proteins.
Causality: We utilize a differential solvent extraction. Neutral lipids dissolve in non-polar solvents, while LOS, being glycosylated and polar, requires a polar organic mixture (Chloroform:Methanol) and partitions into the aqueous/organic interface or specific polar fractions.
Workflow Diagram
Caption: Figure 2. LOS Extraction Workflow. The critical step is the Folch Wash to remove non-lipid contaminants while retaining polar glycolipids in the organic phase.
Detailed Procedure:
-
Biomass Preparation: Harvest M. canettii or M. marinum cultures (late log phase). Wash 2x with PBS to remove media contaminants.
-
Extraction (Chandramoulii Method):
-
Resuspend pellet in Chloroform:Methanol (2:1 v/v) . Use 20 mL solvent per gram of wet biomass.
-
Stir gently for 16–20 hours at room temperature. Note: Avoid vigorous vortexing which shears genomic DNA into the lipid fraction.
-
-
Filtration: Filter extract through a solvent-resistant 0.22 µm PTFE membrane to remove bacterial debris. Retain the liquid filtrate.[5]
-
Folch Wash (Purification):
-
Add 0.2 volumes of 0.9% NaCl (aqueous) to the filtrate.
-
Vortex vigorously and centrifuge at 2,000 x g for 10 mins.
-
Self-Validation: You must see two distinct phases. Discard the upper aqueous phase (contains salts/sugars). Keep the lower organic phase (contains LOS).
-
-
Precipitation: Evaporate the lower phase to dryness under Nitrogen. Resuspend in minimal Chloroform and add 10 volumes of ice-cold Acetone . Incubate at -20°C for 1 hour.
-
Result: LOS and phospholipids precipitate; neutral lipids (fats) remain in solution.
-
-
Recovery: Centrifuge (10,000 x g, 4°C). The pellet contains the LOS-enriched fraction.
Protocol B: Immunogenicity Assessment (BMDM Assay)
Objective: Quantify the specific cytokine response induced by purified LOS in Bone Marrow-Derived Macrophages (BMDMs).
-
Cell Seeding: Seed WT and TLR2-/- (knockout) BMDMs at
cells/well in 24-well plates. -
Stimulation:
-
Negative Control: Vehicle (DMSO/Ethanol < 0.1%).
-
Positive Control: PAM3CSK4 (100 ng/mL - TLR2 agonist) and LPS (100 ng/mL - TLR4 agonist).
-
Test Sample: Purified LOS (Titration: 1, 10, 100 µg/mL).
-
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Readout: Harvest supernatant.
-
ELISA: Assay for TNF-α (Pro-inflammatory) and IL-10 (Anti-inflammatory).
-
Success Metric: WT cells should show dose-dependent TNF-α secretion. TLR2-/- cells should show >90% reduction in signal for LOS, confirming receptor specificity.
-
Critical Insights & Recommendations
-
Evolutionary Trade-off: The loss of LOS in modern M. tuberculosis strains is not accidental. M. canettii (LOS-rich) is less persistent than M. tuberculosis. The presence of LOS triggers an earlier, more robust immune recognition (via TLR2), leading to faster clearance. For vaccine researchers, this suggests that re-introducing LOS-like signaling (via adjuvants) could improve clearance of TB vaccines.
-
Adjuvant Selection:
-
Choose MPL if you require a strictly Th1-biased, sterile immunity profile driven by TLR4.
-
Choose Mycobacterial LOS if you aim to mimic the "whole bug" recognition, engaging TLR2 to potentially recruit a broader range of innate effectors, or if the antigen requires a balanced Th1/Th2 environment to avoid immunopathology.
-
-
Purity Matters: Crude mycobacterial extracts often contain TDM (Cord Factor). TDM is highly inflammatory and granulomatogenic via the Mincle receptor. For accurate LOS studies, ensure the "Acetone Precipitation" step in Protocol A is performed rigorously to separate phospholipids/LOS from the neutral glycolipids.
References
-
Supply, P., et al. (2013). "Genomic analysis of smooth tubercle bacilli provides insights into ancestry and pathoadaptation of Mycobacterium tuberculosis."[4] Nature Genetics. Link
-
Burguière, A., et al. (2005).[1] "Structure and biosynthesis of the lipooligosaccharides of Mycobacterium marinum." Biochemistry. Link
-
Karakousis, P.C., et al. (2004).[1] "Roles of the host immune system and microbial lipids in the pathogenesis of Mycobacterium marinum infection." Infection and Immunity. Link
-
Rombouts, Y., et al. (2009).[1] "Mycobacterium marinum lipooligosaccharides inhibit tumor necrosis factor-alpha secretion in macrophages."[6] Journal of Biological Chemistry. Link
-
Jankovic, D., et al. (2002). "In the absence of IL-12, CD4+ T cell responses to intracellular pathogens fail to default to a Th2 pattern and are host protective in an IL-10-setting." Immunity. Link
Sources
- 1. Frontiers | Mycobacterium marinum mmar_2318 and mmar_2319 are Responsible for Lipooligosaccharide Biosynthesis and Virulence Toward Dictyostelium [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of TLR2 in Infectious Diseases Caused by Mycobacteria: From Cell Biology to Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation of Mycobacterium tuberculosis Extracts for Nuclear Magnetic Resonance Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium marinum Lipooligosaccharides Are Unique Caryophyllose-containing Cell Wall Glycolipids That Inhibit Tumor Necrosis Factor-α Secretion in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Kanosamine: Operational Safety & Disposal Protocol
The following operational guide addresses the proper handling and disposal of Kanosamine (3-Amino-3-deoxy-D-glucose).
CRITICAL ADVISORY ON NOMENCLATURE: "Kansosamine" is widely recognized in chemical literature as a misspelling of Kanosamine (CAS: 576-44-3). No registered chemical exists under the exact spelling "this compound" in major registries (CAS, PubChem, ChemSpider). This guide proceeds based on the protocols for Kanosamine , a potent antibiotic and antifungal amino sugar.
Executive Safety Summary
Do not treat Kanosamine as generic organic waste. While often classified as "non-hazardous" under GHS criteria for acute toxicity, it is a biologically active antibiotic and antifungal agent. Improper disposal contributes to environmental antimicrobial resistance (AMR).
-
Primary Hazard: Environmental toxicity (Microbial inhibition).
-
Physical State: White crystalline solid; hygroscopic.
-
Solubility: Highly water-soluble. DO NOT POUR DOWN DRAINS.
-
PPE Requirement: Nitrile gloves (0.11 mm min), safety glasses with side shields, and N95/P2 particulate respirator if handling powder outside a fume hood.
Technical Identity & Properties
Understanding the chemical nature of Kanosamine dictates the disposal stream. It is an amino sugar, making it chemically stable but biologically disruptive.
| Property | Specification | Operational Implication |
| Chemical Name | 3-Amino-3-deoxy-D-glucose | Amino group poses potential cross-reactivity with strong oxidizers. |
| CAS Number | 576-44-3 (Free base) / 57649-10-2 (HCl) | Use this identifier for waste tagging. |
| Molecular Formula | C₆H₁₃NO₅ | High nitrogen content; suitable for high-temp incineration. |
| Stability | Hygroscopic | Keep waste containers tightly sealed to prevent moisture absorption and caking. |
| Bioactivity | Antibiotic / Antifungal | Zero-discharge policy to sanitary sewers. |
Disposal Procedures (Step-by-Step)
A. Solid Waste (Powder & Contaminated Debris)
Scope: Expired pure substance, contaminated weighing boats, gloves, and paper towels.
-
Segregation: Isolate Kanosamine waste from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
-
Containment:
-
Place solid waste in a clear, wide-mouth polyethylene (HDPE) jar .
-
Double-bag contaminated soft waste (gloves/tissues) in transparent chemically resistant bags (minimum 2 mil thickness).
-
-
Labeling: Tag with "Non-RCRA Regulated Chemical Waste - Antibiotic Solid."
-
Expert Insight: Even if not RCRA regulated (US) or Hazardous (EU), explicitly labeling it as an "Antibiotic" alerts the waste management team to incinerate rather than landfill, destroying the biological activity.
-
-
Final Disposal: Transfer to EHS for High-Temperature Incineration .
B. Liquid Waste (Aqueous or Solvent Solutions)
Scope: Stock solutions, reaction mother liquors, or HPLC waste.
-
No Drain Disposal: Strictly prohibited. Dilution is not the solution to pollution for antibiotics.
-
Solvent Compatibility Check:
-
Aqueous Solutions: Collect in carboys designated for "Aqueous Chemical Waste."
-
Organic Solutions (DMSO/Ethanol): Collect in "Organic Solvent Waste" carboys.
-
-
Deactivation (Optional but Recommended for Large Volumes):
-
If disposing of >1 Liter of high-concentration stock (>100 mM), treat with 10% bleach solution (sodium hypochlorite) for 30 minutes prior to bottling. This oxidizes the amino sugar structure, reducing biological potency before it leaves your bench.
-
-
Labeling: List "Kanosamine" and its concentration on the hazardous waste tag.
C. Spill Response Protocol
Scenario: Powder spill on the benchtop.
-
Isolate: Mark the area. Do not use compressed air to clean (aerosolization risk).
-
Dampen: Cover the powder with a paper towel dampened with water or 70% ethanol. This prevents dust generation.[1]
-
Collect: Scoop up the damp material and place it in the solid waste container.
-
Decontaminate: Wipe the surface with 10% bleach, followed by water to remove corrosive residue.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of Kanosamine, ensuring compliance with environmental safety regarding antimicrobial resistance.
Figure 1: Decision matrix for Kanosamine waste streams. Note the critical "Stop" point at the drain disposal step to prevent environmental contamination.
Scientific Rationale (The "Why")
Antimicrobial Resistance (AMR) Mitigation
As a researcher, you are the first line of defense against AMR. Kanosamine inhibits cell wall synthesis in certain fungi and bacteria [1].[2][3] Even trace amounts released into sanitary sewers can exert selective pressure on environmental microbial communities, promoting the evolution of resistant strains.
-
Mechanism: Kanosamine is transported via the glucose transport system and inhibits glucosamine-6-phosphate synthase [2].[2]
-
Impact: Releasing this into the water table allows bacteria to develop bypass mechanisms for this specific pathway, rendering the antibiotic ineffective for future therapeutic or agricultural use.
Chemical Stability & Incineration
Kanosamine is an amino sugar. In a landfill, it may degrade slowly or leach. High-temperature incineration (standard for chemical waste) ensures the complete thermal decomposition of the pyranose ring and the amine group into harmless nitrogen oxides and carbon dioxide, permanently neutralizing the biological threat.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 164683, Kanosamine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Kansosamine
Welcome to your essential guide on the safe handling of Kansosamine. As researchers and drug development professionals, our work with potent, biologically active compounds like this compound demands a commitment to safety that is as rigorous as our science. This guide moves beyond a simple checklist, providing a framework for risk assessment and a deep dive into the procedural nuances of personal protective equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.
Kanosamine, an aminoglycoside antibiotic and a constituent of kanamycin, acts by inhibiting cell wall synthesis in various microorganisms.[1][2] While some data sheets for specific salts like Kanosamine hydrochloride may not classify it as hazardous under certain conditions[3], its potent biological activity and its relation to Kanamycin—a substance requiring careful handling—necessitate a cautious and thorough approach to safety.[4] This guide is built on the principle of minimizing exposure through expert-validated protocols.
The Core of Safety: Engineering Controls and Risk Assessment
Before any discussion of PPE, we must emphasize the foundational role of engineering controls. Personal protective equipment is the final barrier between you and a potential hazard. Your primary lines of defense should always be:
-
Chemical Fume Hood: All work involving solid this compound or the preparation of concentrated stock solutions must be conducted in a certified chemical fume hood.[4] This is non-negotiable. The primary risk with powders is the generation of fine dusts that can be easily inhaled. A fume hood contains these aerosols, preventing respiratory exposure.
-
Ventilation: Ensure your laboratory is well-ventilated to dilute any fugitive emissions that might escape primary containment.
Your choice of PPE should be dictated by a risk assessment of the specific procedure you are performing. Handling milligram quantities of a solid is vastly different from working with dilute aqueous solutions.
Recommended Personal Protective Equipment for this compound
The following table summarizes the essential PPE required for common laboratory tasks involving this compound. Always consult your institution's specific safety guidelines.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid this compound | Chemical safety goggles & face shield[5][6] | Nitrile gloves (double-gloved) | Fully-buttoned lab coat | N95 or higher respirator (if not in a fume hood)[4] |
| Preparing Stock Solutions | Chemical safety goggles[4] | Nitrile gloves | Fully-buttoned lab coat | Not required (if in a fume hood) |
| Working with Dilute Solutions | Chemical safety goggles or safety glasses | Nitrile gloves | Fully-buttoned lab coat | Not required |
Causality Behind the Choices:
-
Eye and Face Protection : When handling solid this compound, a face shield in addition to goggles is crucial.[5] This combination protects against splashes during solvent addition and prevents fine powder from reaching the sensitive mucous membranes of the eyes, nose, and mouth.
-
Hand Protection : Nitrile gloves provide adequate protection against incidental contact. Double-gloving is recommended when handling the concentrated powder to provide an extra layer of security and to allow for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or punctures before use.
-
Body Protection : A fully-buttoned lab coat protects your skin and personal clothing from contamination. Ensure the sleeves are not rolled up.
-
Respiratory Protection : While a fume hood is the primary control for aerosols, if one is unavailable for a short-duration task, a properly fitted N95 respirator is the minimum requirement to prevent inhalation of the powdered compound.[4]
Operational Plan: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination. Contaminated PPE can become a source of exposure if not handled correctly.[7]
Donning PPE Workflow
The following diagram outlines the correct sequence for putting on your PPE before handling this compound.
Caption: Correct sequence for donning Personal Protective Equipment.
Step-by-Step Donning Protocol:
-
Lab Coat/Gown : Put on your lab coat and ensure it is fully buttoned.
-
Mask/Respirator : If your risk assessment requires a respirator, perform a seal check to ensure it is fitted correctly.
-
Goggles/Face Shield : Position your eye and face protection.
-
Gloves : Don your gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.[7]
Doffing PPE Workflow
Removing PPE safely is arguably more important than putting it on. The goal is to touch only the "clean" inside surfaces of the equipment. The outside is considered contaminated.
Caption: Correct sequence for doffing Personal Protective Equipment.
Step-by-Step Doffing Protocol:
-
Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately.
-
Goggles/Face Shield : Remove eye and face protection by handling the earpieces or headband from behind your head.[5] Do not touch the front surface.
-
Lab Coat/Gown : Unbutton the lab coat. Peel it away from your body, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is on the inside.
-
Mask/Respirator : Remove the mask by the straps, avoiding contact with the front.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Effective management of antibiotic waste is critical to prevent environmental contamination and the development of antibiotic-resistant microorganisms.[8]
Key Principle : this compound, like its parent compound Kanamycin, is not effectively destroyed by standard autoclaving procedures.[8] Therefore, all materials contaminated with this compound must be treated as chemical waste.
Disposal Protocol:
-
Solid Waste : All disposable PPE (gloves, masks), weigh boats, and contaminated paper towels should be placed in a dedicated, clearly labeled hazardous chemical waste container.
-
Liquid Waste : Unused stock solutions and contaminated media must be collected in a hazardous waste container designated for aqueous chemical waste. Do not pour this compound solutions down the drain.[9]
-
Sharps : Needles or other sharps contaminated with this compound should be placed in a sharps container that is then disposed of as hazardous chemical waste.
-
Decontamination : Decontaminate non-disposable equipment and work surfaces with a suitable laboratory disinfectant, followed by a thorough rinse with water.
By adhering to these detailed operational and disposal plans, you build a robust safety culture that protects yourself, your colleagues, and the integrity of your invaluable research.
References
- Ori-McKenney Lab.
- Carl ROTH.
- PubChem. alpha-D-kanosamine(1+).
- PubChem. Kanosamine.
- NI Infection Control Manual. Personal Protective Equipment.
- MedChemExpress. Kanosamine (3-Amino-3-deoxyglucose).
- Minnesota Department of Health. Components of Personal Protective Equipment (PPE).
- Cayman Chemical. Kanosamine (hydrochloride)
- Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) 101.
- Sigma-Aldrich. Kanosamine hydrochloride.
- Cochrane.
- Sigma-Aldrich.
- Cayman Chemical. Kanosamine (hydrochloride).
- APExBIO. Kanosamine (hydrochloride).
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. pharmastate.academy [pharmastate.academy]
- 7. cdc.gov [cdc.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
